BKM1740
描述
属性
CAS 编号 |
1070966-97-0 |
|---|---|
分子式 |
C39H46Cl2F5N3O9P2 |
分子量 |
928.6 g/mol |
IUPAC 名称 |
(E)-N-[(2S)-1-[4-[bis(diethoxyphosphoryl)methylamino]piperidin-1-yl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-1-oxopropan-2-yl]-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C39H46Cl2F5N3O9P2/c1-5-55-59(52,56-6-2)39(60(53,57-7-3)58-8-4)47-25-18-20-49(21-19-25)38(51)31(48-32(50)17-16-27-33(42)35(44)37(46)36(45)34(27)43)22-24-12-14-26(15-13-24)54-23-28-29(40)10-9-11-30(28)41/h9-17,25,31,39,47H,5-8,18-23H2,1-4H3,(H,48,50)/b17-16+/t31-/m0/s1 |
InChI 键 |
NAHKVDWLVOYPDU-XCXBIEIDSA-N |
手性 SMILES |
CCOP(=O)(C(NC1CCN(CC1)C(=O)[C@H](CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)/C=C/C4=C(C(=C(C(=C4F)F)F)F)F)P(=O)(OCC)OCC)OCC |
规范 SMILES |
CCOP(=O)(C(NC1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)P(=O)(OCC)OCC)OCC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-((N-(2,3,4,5,6-pentafluorocinnamoyl)-O-(2,6-dichlorobenzyl))tyrosyl)-4-(bis(diethoxyphosphono))methylaminiopiperidine BKM 1740 BKM-1740 BKM1740 |
产品来源 |
United States |
Foundational & Exploratory
Buparlisib: A Technical Guide to PI3K/AKT/mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of buparlisib (B177719) (BKM120), a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Buparlisib targets all four class I PI3K isoforms, playing a critical role in the inhibition of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for the evaluation of buparlisib.
Core Mechanism of Action
Buparlisib functions as an ATP-competitive inhibitor of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2] By binding to the lipid kinase domain of PI3K, buparlisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] This inhibition of PIP3 production blocks the activation of downstream signaling proteins, most notably AKT and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The ultimate effect is the suppression of tumor cell growth, proliferation, and survival.[1][2]
Quantitative Inhibition Data
The inhibitory activity of buparlisib has been characterized in various preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 (p110α) | 52 nM | Cell-free | [3][4] |
| IC50 (p110β) | 166 nM | Cell-free | [3][4] |
| IC50 (p110δ) | 116 nM | Cell-free | [3][4] |
| IC50 (p110γ) | 262 nM | Cell-free | [3][4] |
| Caption: In vitro inhibitory concentrations of buparlisib against class I PI3K isoforms. |
| Cell Line/Model | GI50/IC50 | In Vivo Dose | Reference |
| A2780, U87MG, MCF7, DU145 | 0.1-0.7 µM (GI50) | 30, 60, or 100 mg/kg (oral, daily) in A2780 xenografts | [4] |
| Pediatric Sarcoma Cell Lines | 560 nM - 1.9 µM (IC50) | Not Applicable | [5][6] |
| Pancreatic Ductal Adenocarcinoma Cell Lines | 0.47-2.47 µM (IC50, proliferation) | Not Applicable | [7] |
| Caption: In vitro and in vivo efficacy of buparlisib in various cancer models. |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and evaluation of buparlisib, the following diagrams are provided.
Caption: Buparlisib's inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: A typical experimental workflow for evaluating buparlisib.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of buparlisib on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Buparlisib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 15% SDS in 15 mM HCl or DMSO)[5][8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5][8]
-
Drug Treatment: Prepare serial dilutions of buparlisib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions.[3] Include wells with vehicle (e.g., 0.1% DMSO) as a control.[6]
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5][6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5][8] Incubate overnight at room temperature in the dark.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm or 595 nm using a microplate reader.[3][5] A reference wavelength of 630 nm can be used to reduce background.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis of the dose-response curve.[3][6]
Western Blot Analysis for PI3K Pathway Inhibition
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with buparlisib.
Materials:
-
Cancer cell lines
-
6-well plates
-
Buparlisib
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-p-FOXO3, anti-total FOXO3)[9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[3] Treat with desired concentrations of buparlisib for the specified time (e.g., 1-24 hours).[3]
-
Cell Lysis: Wash cells twice with ice-cold PBS.[3] Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.[3] Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[3] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[3]
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[10] Boil the samples at 95-100°C for 5 minutes.[10] Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative changes in protein phosphorylation.[5] A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.[9]
References
- 1. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
BKM120 (Buparlisib): A Technical Guide to PI3K Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical and clinical validation of BKM120 (buparlisib), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.
Introduction: The PI3K Pathway in Oncology
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Aberrant activation of this pathway is one of the most common molecular alterations in human cancers, frequently driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss or mutation of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[3][4] This oncogenic dependence makes the PI3K pathway a compelling target for cancer therapy.
BKM120 (buparlisib) is an orally bioavailable small molecule that competitively binds to the ATP-binding domain of all four class I PI3K isoforms (p110α, β, γ, and δ), thereby inhibiting their kinase activity.[5][6] Its development and validation as an anti-cancer agent have provided crucial insights into the therapeutic potential and challenges of targeting this central signaling node.
Mechanism of Action and Target Engagement
BKM120 exerts its anti-tumor effects by blocking the PI3K-mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The resulting decrease in cellular PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Inhibition of AKT phosphorylation (p-Akt) is a primary pharmacodynamic biomarker used to confirm target engagement of BKM120 both in vitro and in vivo.[7][8]
Quantitative Data Summary
The validation of BKM120 relies on quantitative measures of its potency, selectivity, and efficacy across preclinical models and clinical trials.
Table 1: BKM120 In Vitro Kinase Inhibitory Activity
| Target Isoform | IC50 (nM) |
|---|---|
| PI3Kα (p110α) | 52 |
| PI3Kβ (p110β) | 166 |
| PI3Kδ (p110δ) | 116 |
| PI3Kγ (p110γ) | 262 |
| Vps34 | 2400 |
| mTOR | >5000 |
| DNA-PK | >5000 |
(Data sourced from cell-free biochemical assays.[1][8][9])
Table 2: Preclinical Antiproliferative Activity of BKM120 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | PI3K Pathway Status | GI50 / IC50 (µM) |
|---|---|---|---|
| U87MG | Glioblastoma | PTEN null | ~0.5 - 0.7 |
| A2780 | Ovarian | PTEN deletion | ~0.1 - 0.7 |
| MCF7 | Breast | PIK3CA mutant | ~0.3 - 0.7 |
| DU145 | Prostate | PTEN mutant | 0.435 |
| HCT-116 | Colorectal | PIK3CA mutant | 0.48 |
| DAOY | Medulloblastoma | Not specified | 0.279 |
| A204 | Rhabdomyosarcoma | Not specified | ~0.56 |
(Data represents the concentration for 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) from various studies.[1][9][10][11])
Table 3: BKM120 In Vivo Efficacy in Subcutaneous Xenograft Models
| Model (Cell Line) | Cancer Type | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| U87MG | Glioblastoma | 30 and 60 | Significant antitumor activity |
| A2780 | Ovarian | 30, 60, 100 | Dose-dependent inhibition of p-Akt |
| DAOY | Medulloblastoma | 30 and 60 | Significant tumor growth suppression |
(Efficacy assessed by tumor volume reduction compared to vehicle control.[1][8][12][13])
Table 4: Summary of Phase I Clinical Trial of Single-Agent BKM120 in Advanced Solid Tumors
| Parameter | Finding |
|---|---|
| Patient Population | Advanced solid tumors, including colorectal and breast cancer[14] |
| Maximum Tolerated Dose (MTD) | 100 mg/day (continuous daily dosing)[14][15] |
| Dose-Limiting Toxicities (DLTs) | Hyperglycemia, rash, mood alteration, epigastralgia[14] |
| Common Grade 3/4 Adverse Events | Asthenia (12.0%), performance status decrease (9.6%)[14] |
| Common Treatment-Related AEs (All Grades) | Decreased appetite, diarrhea, nausea, hyperglycemia, rash[14] |
| Preliminary Efficacy | 1 confirmed Partial Response (Triple-Negative Breast Cancer); 3 unconfirmed PRs[14] |
(Data from first-in-human dose-escalation and expansion studies.[14][15])
Key Experimental Protocols
The following protocols represent standard methodologies for the preclinical validation of PI3K inhibitors like BKM120.
-
Objective: To determine the concentration of BKM120 that inhibits cell metabolic activity by 50% (IC50), as a measure of cell viability.
-
Materials:
-
96-well flat-bottom tissue culture plates.
-
Cancer cell lines of interest.
-
Complete culture medium.
-
BKM120 stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS).[16]
-
Multi-well spectrophotometer (plate reader).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Drug Treatment: Prepare serial dilutions of BKM120 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of ~630 nm can be used to subtract background.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the BKM120 concentration and use non-linear regression to determine the IC50 value.
-
Objective: To measure the levels of phosphorylated AKT at Serine 473 as a direct biomarker of PI3K pathway inhibition by BKM120.
-
Materials:
-
Cultured cells treated with BKM120.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[2][4]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[18]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Cell Lysis: Treat cells with desired concentrations of BKM120 for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[4]
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[4]
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-Akt antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[2][18]
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again, apply ECL substrate, and capture the signal using an imager.
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
-
Objective: To evaluate the anti-tumor activity of BKM120 in an in vivo solid tumor model.
-
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice).[6]
-
Human cancer cells (e.g., U87MG, DAOY).
-
Matrigel (optional).
-
BKM120 formulation for oral gavage.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of 5-10 million cancer cells (often mixed with Matrigel) into the flank of each mouse.[12]
-
Tumor Growth and Randomization: Monitor mice regularly until tumors reach a palpable, measurable volume (e.g., 100-200 mm³). Randomize mice into treatment and control (vehicle) groups.
-
Drug Administration: Administer BKM120 (e.g., 30-60 mg/kg) or vehicle daily via oral gavage. Monitor animal weight and general health throughout the study as indicators of toxicity.[12]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.
-
Endpoint: Continue treatment for a defined period (e.g., 21-60 days) or until tumors in the control group reach a predetermined maximum size.[12] At the study's end, euthanize the mice and excise the tumors for weighing and further analysis (e.g., IHC).
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study to quantify efficacy.
Resistance Mechanisms
Despite promising preclinical activity, the clinical efficacy of single-agent BKM120 has been modest, often limited by intrinsic and acquired resistance. A key mechanism is the relief of negative feedback loops. Inhibition of the PI3K/mTOR pathway can lead to the activation of FOXO transcription factors, which in turn upregulate the expression of several receptor tyrosine kinases (RTKs) like HER3. This upregulation can reactivate the PI3K pathway and/or activate parallel pathways like MAPK, thereby circumventing the drug-induced block.[10]
Conclusion
BKM120 has been extensively validated as a potent and selective pan-class I PI3K inhibitor. Preclinical data robustly demonstrate its ability to engage its target, inhibit downstream signaling, and suppress tumor growth in models with a dysregulated PI3K pathway. However, clinical validation has revealed challenges, including a narrow therapeutic window due to on-target toxicities (e.g., hyperglycemia) and the rapid emergence of resistance. This body of work underscores the validity of PI3K as a therapeutic target in solid tumors but also highlights the necessity for developing more specific isoform-selective inhibitors and rational combination strategies to overcome adaptive resistance and improve clinical outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
BKM120: A Pan-Class I PI3K Inhibitor for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buparlisib (B177719) (BKM120) is a potent, orally bioavailable small molecule that functions as a pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks). By targeting all four class I isoforms (p110α, p110β, p110δ, and p110γ), BKM120 effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers. This technical guide provides an in-depth overview of BKM120, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers and drug development professionals.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[1] BKM120 (Buparlisib) was developed as a pan-class I PI3K inhibitor to therapeutically target this pathway.[3] It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of class I PI3Ks, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and subsequently inhibiting downstream signaling.[3]
Chemical and Physical Properties
BKM120 is an aminopyridine derivative with the chemical formula C18H21F3N6O2 and a molecular weight of 410.39 g/mol .[3]
Table 1: Chemical Properties of BKM120
| Property | Value | Reference |
| IUPAC Name | 5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | [4] |
| Synonyms | Buparlisib, NVP-BKM120 | [3] |
| CAS Number | 944396-07-0 | [3] |
| Molecular Formula | C18H21F3N6O2 | [3] |
| Molecular Weight | 410.39 g/mol | [3] |
| Appearance | White solid powder | [3] |
Mechanism of Action and Signaling Pathway
BKM120 exerts its anti-cancer effects by inhibiting all four isoforms of class I PI3K. This leads to a reduction in the levels of phosphorylated AKT (p-Akt), a key downstream effector, and subsequently modulates the activity of other proteins in the PI3K/AKT/mTOR pathway.[1][2]
Preclinical Data
In Vitro Kinase Inhibitory Activity
BKM120 demonstrates potent inhibitory activity against all class I PI3K isoforms in cell-free assays.
Table 2: BKM120 IC50 Values against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Reference |
| p110α | 52 | [5] |
| p110β | 166 | [5] |
| p110δ | 116 | [5] |
| p110γ | 262 | [5] |
BKM120 shows significantly less potency against other related kinases, such as VPS34, mTOR, and DNA-PK, highlighting its selectivity for class I PI3Ks.[1][5]
In Vitro Anti-proliferative Activity
BKM120 has demonstrated anti-proliferative effects across a wide range of cancer cell lines, particularly those with a deregulated PI3K pathway.
Table 3: BKM120 GI50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| A2780 | Ovarian | ~100 | [5] |
| U87MG | Glioblastoma | ~700 | [5] |
| MCF7 | Breast | ~200 | [5] |
| DU145 | Prostate | ~500 | [5] |
In Vivo Efficacy
In vivo studies using xenograft models have shown that oral administration of BKM120 leads to significant tumor growth inhibition.[5] For instance, in an A2780 ovarian cancer xenograft model, daily oral doses of 30, 60, or 100 mg/kg resulted in complete inhibition of Akt phosphorylation.[5] In a U87MG glioma model, doses of 30 and 60 mg/kg demonstrated antitumor activity.[5]
Clinical Data
BKM120 has been evaluated in numerous clinical trials for a variety of solid tumors and hematological malignancies, both as a single agent and in combination with other therapies.[6][7][8]
Phase I Studies
A phase I dose-escalation study in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 100 mg/day.[9] Common dose-limiting toxicities included mood alteration, rash, and hyperglycemia.[9] The study also demonstrated a favorable pharmacokinetic profile with rapid absorption and a half-life of approximately 40 hours.[9]
Phase II Studies
Phase II trials have explored the efficacy of BKM120 in various cancers. In a study of patients with metastatic triple-negative breast cancer, buparlisib showed a clinical benefit rate of 12%, with all responders achieving stable disease for at least 4 months.[7] Another phase II study in men with metastatic castration-resistant prostate cancer did not demonstrate significant activity, suggesting that PI3K inhibition alone may not be sufficient in this setting.[8]
Combination Therapies
BKM120 has been investigated in combination with various other anti-cancer agents to enhance efficacy and overcome resistance.[10][11][12] For example, it has been studied in combination with MEK inhibitors, HER2 inhibitors, and cytotoxic agents like docetaxel (B913) and temozolomide.[1][11] A phase I trial combining BKM120 with the PARP inhibitor olaparib (B1684210) showed promising responses in patients with high-grade serous ovarian cancer and triple-negative breast cancer.[12]
Table 4: Summary of Selected BKM120 Clinical Trials
| Phase | Cancer Type | Combination Agent(s) | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | Monotherapy | MTD of 100 mg/day; common AEs include rash, hyperglycemia, mood alteration. | [9] |
| Phase II | Metastatic Triple-Negative Breast Cancer | Monotherapy | Clinical benefit rate of 12% (stable disease). | [7] |
| Phase II | Metastatic Castration-Resistant Prostate Cancer | +/- Enzalutamide | Limited activity observed. | [8] |
| Phase I | High-Grade Serous Ovarian & Triple-Negative Breast Cancer | Olaparib | Combination was feasible and showed responses in both BRCA-mutant and wild-type cancers. | [12] |
| Phase Ib | Advanced Solid Tumors | Trametinib (B1684009) (MEK inhibitor) | Promising antitumor activity in KRAS-mutant ovarian cancer, but with challenging long-term tolerability. | [13] |
Experimental Protocols
PI3K Biochemical Assay (ATP Depletion Assay)
This assay measures the ability of BKM120 to inhibit the kinase activity of PI3K isoforms.
-
Dissolve BKM120 in DMSO.
-
Add 1.25 µL of the BKM120 solution to a 384-well plate.
-
Add 25 µL of a solution containing 10 nM of the respective PI3 kinase isoform and 5 µg/mL of 1-α-phosphatidylinositol (PI) in assay buffer (10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, and 0.05% CHAPS).
-
Initiate the reaction by adding 25 µL of 2 µM ATP in assay buffer.
-
Incubate until approximately 50% of the ATP is consumed.
-
Stop the reaction by adding 25 µL of KinaseGlo solution.
-
Incubate for 5 minutes.
-
Measure the remaining ATP levels via luminescence.[5]
Cell Viability Assay (MTT Assay)
This assay determines the effect of BKM120 on the proliferation of cancer cell lines.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treat the cells with various concentrations of BKM120 for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Lyse the cells and solubilize the formazan (B1609692) crystals by adding 100 µL of a solubilization solution (e.g., 15% SDS in 15 mM HCl).
-
Incubate overnight at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
Western Blot Analysis
This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following BKM120 treatment.
-
Treat cells with BKM120 for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, S6K, 4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][15]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of BKM120 in animal models.
-
Implant human cancer cells (e.g., A2780, U87MG) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer BKM120 orally at the desired doses (e.g., 30, 60, 100 mg/kg) daily.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blotting for p-Akt).[5][16]
Resistance Mechanisms
Resistance to PI3K inhibitors like BKM120 can arise through various mechanisms, including feedback activation of other signaling pathways (e.g., MAPK pathway) or mutations in downstream components of the PI3K pathway.[10] Understanding these resistance mechanisms is crucial for developing effective combination therapies.
Conclusion
BKM120 is a well-characterized pan-class I PI3K inhibitor with demonstrated preclinical and clinical activity against a range of cancers. While its single-agent efficacy can be modest in some settings, its potential in combination with other targeted therapies continues to be an active area of investigation. This technical guide provides a comprehensive resource for researchers to understand the properties of BKM120 and to design and interpret experiments aimed at further elucidating its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Targeting Phosphatidylinositide3-Kinase/Akt pathway by BKM120 for radiosensitization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Buparlisib's Impact on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buparlisib (B177719) (BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated for its anti-proliferative effects in a multitude of cancer types. By targeting all four class I PI3K isoforms (α, β, γ, and δ), buparlisib effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.[1][2] This technical guide provides an in-depth overview of buparlisib's mechanism of action on cell proliferation, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, survival, and metabolism.[3] In many cancers, this pathway is constitutively activated due to mutations in key components like PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.[2]
Buparlisib exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of the class I PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] This inhibition of PIP3 production leads to reduced activation of downstream effectors, most notably the serine/threonine kinase Akt. Consequently, the phosphorylation and activation of downstream targets of Akt, including the mammalian target of rapamycin (B549165) (mTOR), are suppressed. This cascade of inhibition ultimately leads to a halt in cell cycle progression, induction of apoptosis, and a decrease in overall cell proliferation.[3]
Caption: Buparlisib's inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Analysis of Buparlisib's Anti-Proliferative Effects
The efficacy of buparlisib in inhibiting cell proliferation has been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
Table 1: Buparlisib (BKM120) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.1 - 0.7 | [1] |
| U87MG | Glioblastoma | 0.1 - 0.7 | [1] |
| MCF7 | Breast Cancer | 0.1 - 0.7 | [1] |
| DU145 | Prostate Cancer | 0.1 - 0.7 | [1] |
| SNU-601 | Gastric Cancer | 0.816 ± 0.063 | [1] |
| ARP-1 | Multiple Myeloma | 1 - 10 (at 24h) | [5][6] |
| ARK | Multiple Myeloma | 1 - 10 (at 24h) | [5][6] |
| MM.1R | Multiple Myeloma | 1 - 10 (at 24h) | [5][6] |
| MM.1S | Multiple Myeloma | <1 (at 24h) | [5][6] |
| U266 | Multiple Myeloma | 10 - 100 (at 24h) | [5][6] |
| PCNSL#11 | CNS Lymphoma | <0.5 | [7] |
| DAOY | Medulloblastoma | 0.279 - 4.38 | [8] |
Impact of Buparlisib on Cell Cycle Progression
Buparlisib has been shown to induce cell cycle arrest at different phases, depending on the genetic context of the cancer cells. This arrest prevents cells from proceeding through division, thereby inhibiting proliferation.
Table 2: Effect of Buparlisib on Cell Cycle Distribution
| Cell Line | Cancer Type | Buparlisib Conc. (µM) | Incubation Time (h) | Observed Effect | Reference |
| Multiple Myeloma Cells | Multiple Myeloma | Not Specified | Not Specified | Increased G1-phase, Decreased S-phase | [1] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | G1 arrest | [9] |
| Non-Hodgkin Lymphoma Cells | Non-Hodgkin Lymphoma | 1.5 | 72 | G2/M arrest | [10] |
| Glioma Cells | Glioblastoma | Not Specified | Not Specified | G2/M arrest | [11] |
| SW480 | Colorectal Cancer | Not Specified | Not Specified | G2/M arrest | [12] |
Induction of Apoptosis by Buparlisib
In addition to cell cycle arrest, buparlisib can also induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for its anti-tumor activity.
Table 3: Quantitative Analysis of Buparlisib-Induced Apoptosis
| Cell Line | Cancer Type | Buparlisib Conc. (µM) | Incubation Time (h) | % Apoptotic Cells (Treated vs. Control) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | 40.76 ± 1.26% vs. 26.54 ± 1.90% | [13] |
| Multiple Myeloma Cells | Multiple Myeloma | ≥10 | 24 | Significant increase vs. control | [5] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Increased sub-G1 population | [9] |
| Colorectal Cancer Cells | Colorectal Cancer | Not Specified | 24 | Caspase 3, 8, and 9 activation | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to assess the effect of buparlisib on cell proliferation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research update on the anticancer effects of buparlisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K pathway using BKM120 intensified the chemo-sensitivity of breast cancer cells to arsenic trioxide (ATO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-class I PI3-kinase inhibitor BKM120 induces MEK1/2-dependent mitotic catastrophe in non-Hodgkin lymphoma leading to apoptosis or polyploidy determined by Bax/Bak and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/AKT signaling using BKM120 reduced the proliferation and migration potentials of colorectal cancer cells and enhanced cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NVP-BKM120 inhibits colon cancer growth via FoxO3a-dependent PUMA induction - PMC [pmc.ncbi.nlm.nih.gov]
BKM120: A Pan-Class I PI3K Inhibitor Inducing Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and preclinical tumor models.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a frequent event in human cancers, making it a key target for therapeutic intervention.[5] BKM120 inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), leading to the downstream suppression of the PI3K/AKT/mTOR pathway and culminating in the induction of apoptosis.[5] This technical guide provides a comprehensive overview of the role of BKM120 in inducing apoptosis, with a focus on its mechanism of action, experimental data, and detailed protocols for key assays.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
BKM120 exerts its pro-apoptotic effects primarily through the inhibition of the PI3K/AKT/mTOR signaling cascade. By blocking the catalytic activity of PI3K, BKM120 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, inhibits the activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in AKT phosphorylation leads to the modulation of numerous downstream targets that are critical for cell survival.
dot
Caption: BKM120 inhibits PI3K, leading to reduced AKT and mTORC1 activity and promoting apoptosis.
Induction of Apoptosis by BKM120
BKM120 induces apoptosis through both the intrinsic and extrinsic pathways, primarily by modulating the expression and activity of key apoptotic regulators.
Modulation of Bcl-2 Family Proteins
A critical mechanism by which BKM120 promotes apoptosis is through the regulation of the Bcl-2 family of proteins. Studies have shown that BKM120 treatment leads to the downregulation of anti-apoptotic Bcl-2 family members such as Mcl-1, Bcl-2, and Bcl-xL.[1] This disruption of the balance between pro- and anti-apoptotic proteins is a key event that triggers the mitochondrial apoptotic pathway.[1] The reduction in anti-apoptotic proteins releases the inhibition on pro-apoptotic members like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
// Nodes BKM120 [label="BKM120", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_family [label="Anti-apoptotic\nBcl-2 proteins\n(Bcl-2, Mcl-1, Bcl-xL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nrelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Pro-caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Pro-caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Caspase3 [label="Active Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaved_PARP [label="Cleaved PARP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BKM120 -> PI3K_AKT [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; PI3K_AKT -> Bcl2_family [arrowhead=tee, label=" inhibits degradation of", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Bcl2_family -> Mitochondrion [arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; Mitochondrion -> Cytochrome_c [color="#5F6368"]; Cytochrome_c -> Apaf1 [color="#5F6368"]; Apaf1 -> Apoptosome [label=" forms", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Caspase9 -> Apoptosome [style=dashed, color="#5F6368"]; Apoptosome -> Active_Caspase9 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Active_Caspase9 -> Active_Caspase3 [label=" activates", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; Caspase3 -> Active_Caspase3 [style=invis]; Active_Caspase3 -> PARP [label=" cleaves", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; PARP -> Cleaved_PARP [style=invis]; Cleaved_PARP -> Apoptosis [color="#EA4335"]; Active_Caspase9 -> Caspase8 [label=" can activate", style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; }
Caption: A typical experimental workflow for assessing BKM120-induced apoptosis.
Conclusion
BKM120 is a potent inducer of apoptosis in a multitude of cancer cell types, acting through the targeted inhibition of the PI3K/AKT/mTOR signaling pathway. Its ability to downregulate anti-apoptotic Bcl-2 family proteins and activate the caspase cascade underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the pro-apoptotic effects of BKM120 and other PI3K inhibitors. Further research into combination therapies and the identification of predictive biomarkers will be crucial for the successful clinical translation of this promising anti-cancer agent.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
Buparlisib's Impact on Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buparlisib (B177719) (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, has demonstrated significant anti-cancer activity in preclinical and clinical studies. A critical component of its mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This technical guide provides an in-depth analysis of buparlisib's impact on angiogenesis, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols.
Introduction: The Role of the PI3K/Akt/mTOR Pathway in Angiogenesis
The PI3K/Akt/mTOR signaling cascade is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In the context of cancer, aberrant activation of this pathway is a frequent event, driving tumorigenesis and resistance to therapy.[2] A crucial function of this pathway is its role in promoting angiogenesis.[3]
Activation of the PI3K/Akt/mTOR pathway in cancer cells leads to the upregulation of key pro-angiogenic factors, most notably Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[4] HIF-1α is a master transcriptional regulator of cellular responses to hypoxia and drives the expression of a multitude of genes involved in angiogenesis, including VEGF.[4] VEGF, in turn, is a potent signaling protein that stimulates the proliferation, migration, and differentiation of endothelial cells, the building blocks of blood vessels.
Buparlisib, by inhibiting all four class I PI3K isoforms (α, β, γ, and δ), effectively antagonizes this pro-angiogenic signaling cascade.[3] This guide will explore the multifaceted effects of buparlisib on endothelial cells and the tumor microenvironment, leading to the suppression of new blood vessel formation.
Buparlisib's Mechanism of Action in Angiogenesis
Buparlisib exerts its anti-angiogenic effects through a multi-pronged approach targeting the core components of the PI3K/Akt/mTOR pathway.
-
Inhibition of PI3K: As a pan-PI3K inhibitor, buparlisib binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This blockage is the initial and critical step in halting the downstream signaling cascade.
-
Downregulation of Akt and mTOR: The reduction in PIP3 levels prevents the activation of Akt, a key downstream effector of PI3K. Consequently, the mammalian target of rapamycin (B549165) (mTOR), another crucial kinase in the pathway, is also inhibited.[3]
-
Suppression of HIF-1α and VEGF: By inhibiting the PI3K/Akt/mTOR pathway, buparlisib leads to the destabilization and reduced expression of HIF-1α. This, in turn, transcriptionally downregulates the expression and secretion of VEGF by cancer cells.[4] The diminished VEGF levels in the tumor microenvironment starve endothelial cells of a critical survival and growth signal.
The following diagram illustrates the signaling pathway through which buparlisib impacts angiogenesis:
digraph "Buparlisib_Angiogenesis_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=normal, color="#202124", penwidth=1.5];
// Nodes
RTK [label="Growth Factor\nReceptor (e.g., VEGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Buparlisib [label="Buparlisib", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"];
mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"];
HIF1a [label="HIF-1α", fillcolor="#4285F4", fontcolor="#FFFFFF"];
VEGF [label="VEGF\nSecretion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Angiogenesis [label="Angiogenesis\n(Endothelial Cell Proliferation,\nMigration, Tube Formation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
RTK -> PI3K [label="Activates"];
Buparlisib -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335", penwidth=2.0];
PI3K -> Akt [label="Activates"];
Akt -> mTOR [label="Activates"];
mTOR -> HIF1a [label="Stabilizes"];
HIF1a -> VEGF [label="Increases\nTranscription"];
VEGF -> Angiogenesis [label="Promotes"];
}
Caption: General workflow for in vitro evaluation of buparlisib's anti-angiogenic effects.
4.1.1 Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel)
-
Buparlisib (dissolved in DMSO)
-
96-well plates
-
Calcein AM (for fluorescence imaging)
-
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell basal medium.
-
Prepare serial dilutions of buparlisib in the basal medium.
-
Add the HUVEC suspension to the Matrigel-coated wells.
-
Immediately add the different concentrations of buparlisib to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
(Optional) For visualization, stain the cells with Calcein AM.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantification: Analyze the images to measure parameters such as total tube length, number of branch points, and number of enclosed loops.
4.1.2 Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells.
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Transwell inserts (with 8 µm pore size)
-
Fibronectin
-
Buparlisib
-
Chemoattractant (e.g., VEGF)
-
Protocol:
-
Coat the underside of the Transwell insert membrane with fibronectin.
-
Seed HUVECs in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of buparlisib.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., VEGF).
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
Ex Vivo Angiogenesis Assay
4.2.1 Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis.
-
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium
-
Collagen gel or Matrigel
-
Buparlisib
-
48-well plates
-
Protocol:
-
Excise the thoracic aorta and clean it of periadventitial fat and connective tissue.
-
Cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel matrix in a 48-well plate.
-
Add serum-free medium containing different concentrations of buparlisib to each well.
-
Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantification: Measure the length and number of microvessel sprouts.
In Vivo Angiogenesis Assays
The following diagram illustrates a general workflow for in vivo assessment of buparlisib's anti-angiogenic potential.
```dot
digraph "In_Vivo_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=normal, color="#202124", penwidth=1.5];
// Nodes
Start [label="Start:\nChoose In Vivo Model\n(e.g., Matrigel Plug, CAM, Xenograft)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Matrigel_Plug [label="Matrigel Plug Assay", fillcolor="#FBBC05", fontcolor="#202124"];
CAM [label="Chick Chorioallantoic\nMembrane (CAM) Assay", fillcolor="#FBBC05", fontcolor="#202124"];
Xenograft [label="Tumor Xenograft Model", fillcolor="#FBBC05", fontcolor="#202124"];
Treat [label="Administer Buparlisib\n(e.g., oral gavage)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze_Matrigel [label="Excise plug, measure\nhemoglobin content or\nperform IHC for CD31", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze_CAM [label="Apply Buparlisib to CAM,\nquantify blood vessel\nbranching and density", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze_Xenograft [label="Excise tumor, perform IHC\nfor CD31 to determine\nMicrovessel Density (MVD)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Results [label="Results:\nAssess reduction in\nangiogenesis in vivo", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Start -> Matrigel_Plug;
Start -> CAM;
Start -> Xenograft;
Matrigel_Plug -> Treat;
CAM -> Treat;
Xenograft -> Treat;
Treat -> Analyze_Matrigel;
Treat -> Analyze_CAM;
Treat -> Analyze_Xenograft;
Analyze_Matrigel -> Results;
Analyze_CAM -> Results;
Analyze_Xenograft -> Results;
}
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
Buparlisib in Breast Cancer: A Foundational Research Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buparlisib (B177719) (BKM120) is an orally bioavailable, potent, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated for the treatment of various solid tumors, most notably breast cancer.[1][2] Alterations in the PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway are a frequent occurrence in breast cancer, contributing to tumor growth, survival, and resistance to endocrine and anti-HER2 therapies.[3][4][5] Buparlisib was developed to target this pathway, thereby potentially resensitizing tumors to other anticancer agents.[3][6] While showing activity in both preclinical and clinical settings, its development in breast cancer has been hampered by a challenging toxicity profile, which has led to the exploration of more selective PI3K inhibitors.[5][7] This document provides an in-depth technical overview of the foundational research on buparlisib in breast cancer, summarizing its mechanism of action, pharmacokinetics, preclinical data, and pivotal clinical trial outcomes.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, -β, -δ, and -γ).[8][9] It functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3K.[3][10] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 is a critical secondary messenger that recruits and activates downstream proteins, most notably AKT.[3] By inhibiting PIP3 production, buparlisib effectively blocks the activation of the entire PI3K/AKT/mTOR cascade, a pathway crucial for regulating cell proliferation, growth, survival, and metabolism.[3][10] This inhibition ultimately leads to a downregulation of downstream effectors like p-Akt and p-S6, inducing cell cycle arrest and apoptosis in susceptible cancer cells.[2][11]
Pharmacokinetics and Metabolism
Buparlisib is administered orally and demonstrates rapid absorption, reaching peak plasma concentrations within approximately 1.5 hours.[2] It has a high bioavailability of over 90% and a half-life of around 40 hours, supporting a daily dosing schedule.[11] Preclinical and clinical studies indicate that buparlisib is primarily metabolized through oxidation by the cytochrome P450 enzyme CYP3A.[12]
| Parameter | Value | Reference |
| Administration | Oral | [1] |
| Tmax (Median) | 1.0 - 1.5 hours | [2][12] |
| Bioavailability | >90% | [11] |
| Half-life (t½) | ~40 hours | [11] |
| Metabolism | Primarily via CYP3A | [12] |
| Recommended Phase II Dose (RP2D) | 100 mg/day | [13][14] |
| (Table 1: Summary of Buparlisib Pharmacokinetic Parameters) |
Preclinical Research Synopsis
Preclinical studies provided the foundational rationale for the clinical development of buparlisib. In various breast cancer cell lines and xenograft models, buparlisib demonstrated significant anti-proliferative and pro-apoptotic activity.[2][3] This activity was observed irrespective of the PI3K pathway activation level, although tumors with PIK3CA mutations or PTEN loss were often more sensitive.[2] Notably, preclinical work showed that buparlisib could restore sensitivity to other therapies. Synergistic antitumor effects were observed when buparlisib was combined with the estrogen receptor (ER) downregulator fulvestrant (B1683766) in ER-positive breast cancer models and with paclitaxel (B517696).[3][8][9] These findings directly informed the design of subsequent combination therapy trials in the clinical setting.
Clinical Development in Breast Cancer
Buparlisib has been evaluated in numerous clinical trials, both as a single agent and in combination with other therapies. The maximum tolerated dose (MTD) was established at 100 mg daily in a first-in-human Phase I study, with dose-limiting toxicities including mood alterations, rash, and hyperglycemia.[13][15]
Pivotal Phase III Clinical Trials
Two key Phase III trials, BELLE-2 and BELLE-3, evaluated buparlisib in combination with fulvestrant for hormone receptor-positive (HR+), HER2-negative advanced breast cancer.
The BELLE-2 trial investigated the efficacy and safety of adding buparlisib to fulvestrant in postmenopausal women with HR+/HER2- advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[3][16][17]
-
Experimental Protocol: BELLE-2
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase III trial.[16][17]
-
Patient Population: 1,147 postmenopausal women with HR+/HER2- advanced breast cancer whose disease had progressed after treatment with an aromatase inhibitor.[17] Patients were stratified by PI3K pathway activation status (determined from tumor tissue) and the presence of visceral disease.[3][16]
-
Treatment Arms: Patients were randomized 1:1 to receive either buparlisib (100 mg/day) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles) or placebo plus fulvestrant.[3][16]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the local investigator.[16]
-
The BELLE-3 trial was designed for a heavily pre-treated population: patients with HR+/HER2- advanced breast cancer who had progressed on or after treatment with an mTOR inhibitor.[7][18]
-
Experimental Protocol: BELLE-3
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, Phase III study.[7][18]
-
Patient Population: 432 postmenopausal women with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed on or after endocrine therapy and mTOR inhibitors.[7] Stratification was based on visceral disease status.[7]
-
Treatment Arms: Patients were randomized 2:1 to receive buparlisib (100 mg/day) plus fulvestrant (500 mg on the standard schedule) or placebo plus fulvestrant.[7][18]
-
Primary Endpoint: Progression-Free Survival (PFS) per local investigator assessment.[7]
-
Efficacy Outcomes
Buparlisib combination therapy demonstrated a statistically significant, albeit modest, improvement in PFS in both the BELLE-2 and BELLE-3 trials. The benefit was more pronounced in patients with tumors harboring PI3K pathway activation. However, the clinical benefit was tempered by significant toxicity.
| Trial | Patient Population | Treatment Arms | Median PFS (months) | Hazard Ratio (HR) | Reference |
| BELLE-2 | Overall | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant | 6.9 vs. 5.0 | 0.78 | [3] |
| PI3K Activated | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant | 6.8 vs. 4.0 | 0.76 | [3][17] | |
| BELLE-3 | Overall | Buparlisib + Fulvestrant vs. Placebo + Fulvestrant | 3.9 vs. 1.8 | 0.67 | [7] |
| Phase I (NCT01339442) | ER+ MBC (Postmenopausal) | Buparlisib + Fulvestrant | N/A (CBR: 58.6%) | N/A | [8][9] |
| Phase II (TNBC) | Metastatic TNBC | Buparlisib Monotherapy | 1.8 (CBR: 12%) | N/A | [19] |
| (Table 2: Summary of Efficacy Data from Key Buparlisib Clinical Trials in Breast Cancer. CBR = Clinical Benefit Rate; TNBC = Triple-Negative Breast Cancer) |
Other Key Trials
-
BELLE-4: A Phase II/III trial combining buparlisib with paclitaxel for HER2-negative advanced breast cancer was stopped for futility after an interim analysis showed no improvement in PFS.[3][20]
-
TNBC Cohort: A single-arm Phase II study of buparlisib monotherapy in metastatic triple-negative breast cancer showed minimal activity, with a clinical benefit rate of only 12% and no objective responses.[19][21]
Safety and Tolerability Profile
A consistent and significant toxicity profile has been a major challenge in the development of buparlisib. The most frequently reported adverse events are related to on-target effects in pathways outside of cancer cells. Neuropsychiatric events, particularly anxiety and depression, have been a notable concern.[5][22] The safety profile ultimately did not support further development in the setting of the BELLE-3 trial.[7]
| Adverse Event (Grade 3-4) | BELLE-2 (Buparlisib Arm) | BELLE-3 (Buparlisib Arm) | Phase I (Monotherapy) | Reference |
| Increased ALT | 25% | 22% | N/A | [3][7][17] |
| Increased AST | 18% | 18% | N/A | [3][7][17] |
| Hyperglycemia | 15% | 12% | N/A | [3][7][17] |
| Rash | 8% | N/A | N/A | [3][17] |
| Asthenia/Fatigue | N/A | 3% | 12% | [7][14] |
| Anxiety/Depression | Noted as a concern | Noted as a concern | N/A | [21][22] |
| (Table 3: Common Grade 3-4 Adverse Events Associated with Buparlisib Treatment) |
Conclusion and Future Directions
Foundational research established buparlisib as a potent pan-PI3K inhibitor with a clear mechanism of action and preclinical rationale for use in breast cancer. Clinical trials, particularly BELLE-2 and BELLE-3, confirmed the hypothesis that inhibiting the PI3K pathway could provide clinical benefit in endocrine-resistant, HR+/HER2- advanced breast cancer.[3][7] However, the modest efficacy gains were overshadowed by a substantial and challenging toxicity profile, including transaminitis, hyperglycemia, and neuropsychiatric events.[3][5][7]
The experience with buparlisib has been instrumental in guiding the field. It underscored the therapeutic potential of the PI3K pathway while simultaneously highlighting the need for greater selectivity to improve the therapeutic index.[5][23] This has directly led to the development and success of isoform-selective PI3K inhibitors, such as the α-selective inhibitor alpelisib, which have demonstrated a more favorable balance of efficacy and safety.[5][24] The story of buparlisib serves as a critical case study in targeted therapy development, emphasizing that pathway inhibition must be balanced with a manageable safety profile to achieve meaningful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benefits versus risk profile of buparlisib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buparlisib , an oral pan-PI3K inhibitor for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buparlisib plus fulvestrant in postmenopausal women with hormone-receptor-positive, HER2-negative, advanced breast cancer progressing on or after mTOR inhibition (BELLE-3): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Buparlisib used for? [synapse.patsnap.com]
- 11. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A randomized adaptive phase II/III study of buparlisib, a pan-class I PI3K inhibitor, combined with paclitaxel for the treatment of HER2- advanced breast cancer (BELLE-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BELLE-3: PI3K Inhibition Meets Endpoints, But With Toxicity [medscape.com]
- 23. Buparlisib plus fulvestrant versus placebo plus fulvestrant for postmenopausal, hormone receptor-positive, human epidermal growth factor receptor 2-negative, advanced breast cancer: Overall survival results from BELLE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
BKM120 In Vitro Assay: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to BKM120 (Buparlisib)
BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1] It targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which are critical components of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in human cancers, making it a key target for therapeutic intervention.[5][6] BKM120 competitively binds to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity and downstream signaling.[1]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of BKM120, catering to researchers, scientists, and drug development professionals.
Data Presentation: BKM120 In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity of BKM120 against PI3K isoforms and its growth inhibitory effects on various cancer cell lines.
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| p110α | Cell-free kinase assay | 52 | [7] |
| p110β | Cell-free kinase assay | 166 | [7] |
| p110δ | Cell-free kinase assay | 116 | [7] |
| p110γ | Cell-free kinase assay | 262 | [7] |
| A2780 (Ovarian) | Cell Proliferation Assay | GI50: ~100-700 | [7] |
| U87MG (Glioblastoma) | Cell Proliferation Assay | GI50: ~100-700 | [7] |
| MCF7 (Breast) | Cell Proliferation Assay | GI50: ~100-700 | [7] |
| DU145 (Prostate) | Cell Proliferation Assay | GI50: ~100-700 | [7] |
Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the inhibitory action of BKM120.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vitro effects of BKM120 on cell viability.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of BKM120 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BKM120 (Buparlisib)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 15% SDS in 15 mM HCl or DMSO)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of BKM120 in culture medium. The final DMSO concentration should be kept below 0.1%. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Read the absorbance at 595 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for assessing the effect of BKM120 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
BKM120
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-S6 Ribosomal Protein, anti-total-S6, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BKM120 for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control to determine the change in phosphorylation.
In Vitro PI3K Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay to measure the inhibitory activity of BKM120 on PI3K isoforms. This is often performed using a luminescent ATP detection assay format.
Materials:
-
Recombinant human PI3K isoforms (p110α, β, δ, γ)
-
BKM120
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS)[7]
-
Phosphatidylinositol (PI) or PIP2 as a substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of BKM120 in DMSO and add to the wells of a 384-well plate.
-
Kinase Reaction: Add the PI3K enzyme and substrate (PI or PIP2) in the assay buffer to each well.
-
Initiation: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of PI3K activity for each BKM120 concentration and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Buparlisib in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of buparlisib (B177719) (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in in vitro cell culture experiments.
Buparlisib is an oral bioavailability agent that targets the p110α, p110β, p110δ, and p110γ isoforms of PI3K, key components of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][3] Buparlisib has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in a multitude of cancer cell lines.[4][5]
Data Presentation: Buparlisib Treatment Concentrations and Effects
The effective concentration of buparlisib can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values and effective concentrations from various studies.
| Cell Line Type | Specific Cell Lines | Buparlisib Concentration/IC50 | Incubation Time | Observed Effects |
| Pediatric Sarcoma | A204, A4573, and others | IC50 range: 560 nM - 1.9 µM | 72 hours | Inhibition of cell proliferation.[4][6] |
| A4573 | 3 µM | Not Specified | Used in combination studies.[4] | |
| Other sarcoma cell lines | 1 µM | Not Specified | Used in combination studies.[4] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Various | IC50 range: 0.47 µM - 4.1 µM | 72 hours | Inhibition of cell proliferation, metabolic activity, and biomass.[7] |
| Glioblastoma (GBM) | U87 | IC50: 1.17 µM | 72 hours | Inhibition of cell growth.[8] |
| P3 (patient-derived) | IC50: 0.84 µM | 72 hours | Inhibition of cell growth.[8] | |
| Multiple Myeloma (MM) | ARP-1, ARK, MM.1R | IC50: 1 µM - 10 µM | 24 hours | Dose-dependent growth inhibition.[2][9] |
| MM.1S | IC50: <1 µM | 24 hours | Dose-dependent growth inhibition.[2][9] | |
| U266 | IC50: 10 µM - 100 µM | 24 hours | Dose-dependent growth inhibition.[2][9] | |
| Gastric Cancer | SNU-601 | IC50: 0.816 µM | 72 hours | Growth inhibition.[5] |
| Glioma | Various | IC50: 1 µM - 2 µM | 72 hours | Growth inhibition.[5] |
| U87 | 2 µM | 72 hours | Induction of apoptosis, cleavage of PARP and caspase-3.[5] | |
| Primary CNS Lymphoma | Patient-derived cell line | EC50: 100 nM - 500 nM | 5 days | Reduction in cell growth and induction of cell death.[10] |
Signaling Pathway
Buparlisib primarily exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.
Caption: Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of buparlisib in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in studies evaluating buparlisib's effect on pediatric sarcoma and pancreatic cancer cell lines.[4][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of buparlisib on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Buparlisib (BKM120)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Buparlisib Treatment:
-
Prepare a stock solution of buparlisib in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of buparlisib in complete medium to achieve final concentrations ranging from 10 nM to 10 µM.[4][6] A vehicle control (DMSO) should be prepared at the same concentration as the highest buparlisib concentration.
-
Remove the medium from the wells and add 100 µL of the prepared buparlisib dilutions or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the buparlisib concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol is based on methods described for analyzing the effects of buparlisib on CNS lymphoma and pediatric sarcoma cell lines.[10][11]
Objective: To assess the effect of buparlisib on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Buparlisib (BKM120)
-
DMSO
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K, anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of buparlisib (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for a specified time (e.g., 1, 6, or 24 hours).[10] Include a vehicle control (DMSO).
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation. Normalize to total protein or a loading control like GAPDH.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of buparlisib.
Caption: A typical workflow for in vitro evaluation of buparlisib.
References
- 1. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BKM120 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKM120, also known as Buparlisib, is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor widely utilized in cancer research.[1] Its mechanism of action involves the inhibition of p110α, p110β, p110δ, and p110γ isoforms, which are crucial components of the PI3K/AKT/mTOR signaling pathway that governs cell proliferation, survival, and growth.[2][3] Proper preparation of BKM120 stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of BKM120 stock solutions using dimethyl sulfoxide (B87167) (DMSO), along with guidelines for storage and use in common in vitro assays.
Data Presentation
BKM120 Properties and Solubility
| Parameter | Value | Reference |
| Synonyms | Buparlisib, NVP-BKM120 | [2][3][4] |
| Molecular Weight | 410.39 g/mol | [2][3] |
| CAS Number | 944396-07-0 | [2][3] |
| Solubility in DMSO | ≥20.52 mg/mL to 100 mg/mL | [3][5][6] |
| Solubility in Ethanol | ~2 mg/mL to ≥11.36 mg/mL (with sonication) | [4][5] |
| Solubility in Water | Insoluble | [4][5] |
In Vitro Inhibitory Concentrations (IC50)
| Isoform | IC50 (nM) | Reference |
| p110α | 52 | [2][3] |
| p110β | 166 | [2][3] |
| p110δ | 116 | [2][3] |
| p110γ | 262 | [2][3] |
Signaling Pathway
BKM120 targets the class I PI3K enzymes, which are central to a signaling cascade that is frequently hyperactivated in various cancers. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival. By inhibiting PI3K, BKM120 effectively blocks this entire downstream signaling pathway.[1][7]
Figure 1. BKM120 inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM BKM120 Stock Solution in DMSO
Materials:
-
BKM120 powder (MW: 410.39 g/mol )
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing BKM120: In a sterile microcentrifuge tube, accurately weigh out 4.10 mg of BKM120 powder.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the BKM120 powder. It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of BKM120.[2]
-
Dissolution: Vortex the solution vigorously for several minutes to ensure complete dissolution. If necessary, gentle warming to 37°C for 10 minutes or brief sonication can aid in dissolving the compound.[5] Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).[3][8] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Cell Viability (MTT) Assay using BKM120
This protocol outlines a general procedure for assessing the effect of BKM120 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
BKM120 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
Workflow:
Figure 2. Workflow for a cell viability (MTT) assay with BKM120.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium and incubate overnight.[9]
-
Drug Preparation: Prepare serial dilutions of the 10 mM BKM120 stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to first perform a dilution series in DMSO before the final dilution in medium to avoid precipitation. A vehicle control containing the same final concentration of DMSO (typically ≤0.5%) should also be prepared.[10]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared BKM120 dilutions or vehicle control.
-
Incubation: Incubate the plate for a specified period, for example, 72 hours, at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of BKM120 that inhibits cell viability by 50%, can be determined using non-linear regression analysis.
Important Considerations
-
DMSO Quality: The use of anhydrous, high-purity DMSO is critical to prevent compound precipitation and degradation.[2]
-
Final DMSO Concentration: The final concentration of DMSO in cell culture experiments should be kept as low as possible, generally below 0.5%, to avoid cytotoxicity.[10] Always include a vehicle control with the same DMSO concentration as the treated samples.
-
Aliquoting: To maintain the stability and integrity of the BKM120 stock solution, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][8]
-
Safety Precautions: BKM120 is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a chemical fume hood.
By following these detailed protocols and guidelines, researchers can ensure the accurate and effective preparation and use of BKM120 for their scientific investigations.
References
- 1. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BKM120 - LKT Labs [lktlabs.com]
- 5. apexbt.com [apexbt.com]
- 6. raybiotech.com [raybiotech.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BKM120 (NVP-BKM120, Buparlisib)|944396-07-0|COA [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vivo Xenograft Models Using Buparlisib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the pan-PI3K inhibitor, buparlisib (B177719) (NVP-BKM120), in in vivo xenograft models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering a practical resource for preclinical cancer research.
Introduction
Buparlisib is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ)[1]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers[1][2]. By inhibiting PI3K, buparlisib effectively blocks this pathway, leading to the suppression of tumor growth and induction of apoptosis in various cancer models[3][4][5]. These notes provide detailed protocols for establishing xenograft models, administering buparlisib, and analyzing its anti-tumor efficacy.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
Buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition blocks the downstream activation of AKT and mTOR, key effectors of the pathway that promote cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of buparlisib in various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of Buparlisib
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| U87 | Glioblastoma | 1.17 | MTS Assay | [6] |
| P3 | Glioblastoma | 0.84 | MTS Assay | [6] |
| ARP-1 | Multiple Myeloma | 1-10 | Cell Proliferation Assay | [1] |
| MM.1S | Multiple Myeloma | <1 | Cell Proliferation Assay | [1] |
| U266 | Multiple Myeloma | 10-100 | Cell Proliferation Assay | [1] |
Table 2: In Vivo Efficacy of Buparlisib in Xenograft Models
| Xenograft Model | Treatment | Endpoint | Result | Reference |
| Glioblastoma (P3) | 5 mg/kg buparlisib, 5 days/week | Median Survival | 36 days (treatment) vs. 30 days (control) | [6] |
| Glioblastoma (P3) | 5 mg/kg buparlisib, 5 days/week | Median Survival | 51 days (treatment) vs. 45 days (control) | [6] |
| Multiple Myeloma (ARP-1) | 5 µM/kg/day buparlisib for 15 days | Tumor Volume | Significantly smaller tumor burden (p<0.05) | [1] |
| Multiple Myeloma (MM.1S) | 5 µM/kg/day buparlisib for 15 days | Survival | Significantly prolonged survival (p<0.05) | [1] |
Experimental Protocols
This section provides detailed protocols for establishing and utilizing an in vivo xenograft model to evaluate the efficacy of buparlisib.
Cell Line Culture and Preparation
-
Cell Lines: Select appropriate human cancer cell lines (e.g., U87 for glioblastoma, ARP-1 for multiple myeloma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
Animal Husbandry and Xenograft Implantation
-
Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
Buparlisib Formulation and Administration
-
Formulation: Buparlisib can be dissolved in a vehicle such as 0.5% hydroxypropylmethylcellulose (B13716658) and 0.2% Tween-80 in water[7] or 10% N-Methyl-2-pyrrolidone (NMP) and 90% PEG300[7]. Prepare fresh daily.
-
Dosage: A common dosage for buparlisib in mice is 50 mg/kg, administered daily by oral gavage[7]. Dosing can also be administered intraperitoneally[1].
-
Treatment Schedule: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer buparlisib or vehicle daily for the duration of the study.
Tumor Measurement and Data Analysis
-
Tumor Monitoring: Measure tumor dimensions (length and width) two to three times per week using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (length × width²) / 2[8].
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI).
Endpoint and Tissue Analysis
-
Euthanasia: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Tissue Collection: Excise the tumors and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for Western blot analysis.
Immunohistochemistry (IHC) Protocol
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) to water[9].
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0)[6].
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum[6].
-
Primary Antibody Incubation: Incubate sections with primary antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit[10].
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Western Blot Protocol for PI3K Pathway Analysis
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6) overnight at 4°C[11][12].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[11].
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the in vivo efficacy of buparlisib. By carefully following these methodologies, researchers can generate reliable and reproducible data to assess the anti-tumor activity of this promising PI3K inhibitor and elucidate its mechanism of action in preclinical cancer models.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel patient-derived xenograft and cell line models for therapeutic testing of pediatric liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Buparlisib (BKM120) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparlisib (B177719), also known as BKM120, is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It targets all four class I PI3K isoforms (α, β, γ, and δ), which are key components of the PI3K/AKT/mTOR signaling pathway.[3][4] This pathway is frequently dysregulated in various cancers, playing a crucial role in tumor cell growth, proliferation, survival, and angiogenesis.[5][6] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of buparlisib, making it a compound of significant interest for cancer research and drug development.[3][4][6]
These application notes provide a comprehensive overview of buparlisib dosage, administration, and experimental protocols for its use in mouse models of cancer.
Buparlisib Dosage and Administration in Mouse Models
A range of buparlisib dosages has been reported in the literature, depending on the tumor model and research objective. Administration is most commonly performed via oral gavage.
Table 1: Summary of Buparlisib Dosages in Mouse Models
| Cancer Type | Mouse Model | Dosage | Route of Administration | Vehicle | Treatment Schedule | Reference |
| Medulloblastoma | DAOY xenograft | 30 mg/kg, 60 mg/kg | Oral gavage | Not specified | Daily for 60 days | [3] |
| Multiple Myeloma | ARP-1 or MM.1S xenograft | 5 µM/kg | Intraperitoneal injection | DMSO/PBS | Daily for 15 days | [7] |
| Ovarian Cancer | A2780 xenograft | 3, 10, 30, 60, 100 mg/kg | Oral | Not specified | Not specified | [7] |
| Glioma | U87MG xenograft | 30 mg/kg, 60 mg/kg | Oral | Not specified | Daily | [8] |
| Lung Cancer (Bone Metastasis) | NCI-H460-luc2 xenograft | 30 mg/kg/day | Gavage | NMP/PEG300 | Daily for 3 weeks | [9] |
| Glioblastoma | Patient-derived xenograft | Not specified | Oral gavage | 0.5% methyl cellulose (B213188) and 0.5% Tween20 | 5 days a week |
Pharmacokinetic Profile of Buparlisib in Mice
Understanding the pharmacokinetic properties of buparlisib is crucial for designing effective in vivo studies.
Table 2: Pharmacokinetic Parameters of Buparlisib in Mice
| Dosage | Route | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Key Findings | Reference |
| 100 mg/day (in Japanese patients) | Oral | ~1010 | 1.0 - 1.5 | ~40 | Rapidly absorbed, dose-proportional increase in Cmax and AUC. | [4][10] |
| Not specified | Not specified | Not specified | Not specified | Not specified | Doses ≥50 mg/day led to steady-state exposure levels estimated to be efficacious based on preclinical studies. | [4] |
Signaling Pathway
Buparlisib exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11][12] PIP3 recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, leading to cell growth, proliferation, and survival.[5][12][13] Buparlisib competitively binds to the ATP-binding site of PI3K, blocking this cascade.[6]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.
Experimental Protocols
Protocol 1: Preparation and Administration of Buparlisib by Oral Gavage
Materials:
-
Buparlisib (BKM120) powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water, or N-Methyl-2-pyrrolidone (NMP) and PEG300)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1.5 inch for adult mice)
-
1 mL syringes
Procedure:
-
Vehicle Preparation:
-
For 0.5% methylcellulose and 0.5% Tween 80: Dissolve methylcellulose in sterile water with heating and stirring. Cool to room temperature and then add Tween 80. Mix thoroughly.
-
For NMP/PEG300: Prepare the desired ratio of NMP and PEG300.
-
-
Buparlisib Formulation:
-
Weigh the required amount of buparlisib powder based on the desired concentration and the total volume needed for the study cohort.
-
Suspend the buparlisib powder in the chosen vehicle in a sterile microcentrifuge tube.
-
Vortex the suspension vigorously for several minutes to ensure homogeneity. Sonication can be used to aid dissolution if necessary.
-
Prepare the formulation fresh daily before administration.
-
-
Animal Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
The typical administration volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the buparlisib suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Mouse Xenograft Tumor Model and Efficacy Study
Materials:
-
Cancer cell line of interest (e.g., DAOY, A2780, U87MG)
-
Female athymic nude mice or SCID mice (6-8 weeks old)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Buparlisib formulation (as prepared in Protocol 1)
-
Vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation and Monitoring:
-
Randomize mice into treatment and control groups.
-
Administer buparlisib or vehicle control according to the predetermined dosage and schedule (e.g., daily oral gavage).
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
Observe animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or when animals show signs of significant morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for target modulation).
-
Analyze the data to determine the effect of buparlisib on tumor growth inhibition.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of buparlisib in a mouse xenograft model.
Caption: A typical experimental workflow for a buparlisib efficacy study in a mouse xenograft model.
References
- 1. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buparlisib - Wikipedia [en.wikipedia.org]
- 3. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The PI3K inhibitor buparlisib suppresses osteoclast formation and tumour cell growth in bone metastasis of lung cancer, as evidenced by multimodality molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473) Following BKM120 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Akt at serine 473 (p-Akt Ser473) in cell lysates following treatment with the pan-class I PI3K inhibitor, BKM120. This method is a crucial tool for assessing the pharmacodynamic effects of BKM120 and confirming its on-target activity within the PI3K/Akt signaling pathway.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3] BKM120 is an orally available, potent pan-class I PI3K inhibitor that has been investigated in various cancer models.[1][4]
Upon activation of the PI3K pathway, Akt is phosphorylated at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). The phosphorylation of Ser473 is a widely accepted biomarker for the activation of the PI3K/Akt pathway.[2] Therefore, Western blotting for p-Akt (Ser473) provides a reliable method to evaluate the efficacy of PI3K inhibitors like BKM120.[2][5] This protocol outlines the necessary steps to perform this analysis.
Signaling Pathway and Experimental Logic
BKM120 inhibits the catalytic activity of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3. This, in turn, blocks the recruitment and subsequent phosphorylation of Akt. The expected outcome of successful BKM120 treatment is a dose-dependent decrease in the levels of p-Akt (Ser473).
References
- 1. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Using an MTT Assay with Buparlisib
Introduction
Buparlisib (B177719) (BKM120) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been investigated in numerous clinical trials for various cancers.[1][2] It competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of downstream targets like AKT and thus inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in cancer.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5] This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[5][6] The amount of formazan produced is proportional to the number of viable cells.[7] These application notes provide a detailed protocol for determining the effect of buparlisib on cell viability using the MTT assay.
Mechanism of Action of Buparlisib
Buparlisib exerts its anti-cancer effects by inhibiting all four isoforms of class I PI3K (p110α, p110β, p110γ, and p110δ).[8] In many cancers, the PI3K/AKT/mTOR pathway is constitutively active, promoting uncontrolled cell proliferation and survival.[2] By blocking PI3K, buparlisib effectively halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[8]
Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: MTT Assay for Buparlisib Cell Viability
This protocol outlines the steps for assessing the impact of buparlisib on the viability of a chosen cancer cell line.
Materials:
-
Buparlisib (BKM120)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Buparlisib Treatment:
-
Prepare a stock solution of buparlisib in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of buparlisib in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of buparlisib. Include a vehicle control (medium with the same concentration of the solvent used to dissolve buparlisib) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.[6]
-
-
Absorbance Measurement:
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the concentration of buparlisib to generate a dose-response curve. This can be used to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Quantitative Data Summary
The following table provides an example of the quantitative parameters that can be used in an MTT assay to evaluate the effect of buparlisib on cell viability.
| Parameter | Recommended Value/Range | Notes |
| Cell Line | Dependent on research focus | e.g., Breast cancer (MCF-7), Glioblastoma (U87), etc. |
| Seeding Density | 1,000 - 100,000 cells/well | Optimize for linear growth over the assay period. |
| Buparlisib Concentrations | 0.01 µM - 100 µM (Logarithmic dilutions) | A wide range is recommended for initial screening to determine the IC50.[9] |
| Incubation Time | 24, 48, or 72 hours | Dependent on the cell line's doubling time and experimental goals.[9] |
| MTT Concentration | 0.5 mg/mL (final concentration) | A standard concentration for most cell lines.[5] |
| MTT Incubation Time | 2 - 4 hours | Should be sufficient for visible purple precipitate to form. |
| Solubilizing Agent | DMSO, 10% SDS in 0.01 M HCl | DMSO is commonly used and effective. |
| Absorbance Wavelength | 570 nm | Reference wavelength >650 nm. |
Experimental Workflow
The following diagram illustrates the workflow of the MTT assay for determining cell viability after treatment with buparlisib.
Workflow of the MTT assay for buparlisib cell viability.
References
- 1. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Buparlisib used for? [synapse.patsnap.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability by MTT assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of BKM120 with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the pan-class I PI3K inhibitor, BKM120 (Buparlisib), with MEK inhibitors represents a promising therapeutic strategy in oncology. The MAPK (RAS/RAF/MEK/ERK) and PI3K/AKT/mTOR signaling pathways are frequently dysregulated in cancer, and their crosstalk can lead to resistance to single-agent therapies.[1] Dual blockade of these pathways has been shown to have synergistic anti-tumor effects in various preclinical models and has been evaluated in clinical trials.[2][3] These application notes provide a comprehensive overview of the experimental use of BKM120 in combination with MEK inhibitors, including detailed protocols for key assays, a summary of preclinical and clinical data, and visualizations of the relevant biological pathways and experimental workflows.
Signaling Pathway Overview
The MAPK and PI3K pathways are critical regulators of cell proliferation, survival, and growth. BKM120 targets PI3K, while MEK inhibitors, such as trametinib (B1684009) and binimetinib, block the MAPK cascade. The rationale for their combined use lies in overcoming compensatory signaling and feedback loops that limit the efficacy of single-agent therapy.[4][5]
Data Presentation
Preclinical Efficacy of BKM120 and MEK Inhibitor Combinations
The synergistic anti-tumor activity of BKM120 and MEK inhibitors has been demonstrated in various cancer cell lines. The following table summarizes representative data on cell viability.
| Cell Line | Cancer Type | MEK Inhibitor | BKM120 IC50 (µM) | MEK Inhibitor IC50 (µM) | Combination Effect | Reference |
| U87 | Glioblastoma | - | 1.17 | - | - | [6] |
| P3 | Glioblastoma | - | 0.84 | - | - | [6] |
| Various | Biliary Tract Cancer | MEK162 | - | - | Synergistic in K-Ras/PIK3CA double mutant cells | [7] |
| Various | Colorectal Cancer | - | - | - | Synergistic | [8] |
Clinical Trial Data for BKM120 and MEK Inhibitor Combinations
Phase Ib clinical trials have established the safety and preliminary efficacy of combining BKM120 with MEK inhibitors.
| Trial Identifier | MEK Inhibitor | Cancer Types | Recommended Phase II Dose (RP2D) | Key Toxicities | Objective Response Rate (ORR) | Reference |
| NCT01363232 | Binimetinib | Advanced solid tumors with RAS/RAF alterations | Buparlisib (B177719) 80 mg QD + Binimetinib 45 mg BID | Diarrhea, central serous retinopathy, stomatitis | 12.0% in RAS/BRAF-mutant ovarian cancer | [5] |
| - | Trametinib | Advanced solid tumors with RAS or BRAF mutations | Buparlisib 60 mg QD + Trametinib 1.5 mg QD | Stomatitis, diarrhea, creatine (B1669601) kinase increase, rash | 29% in KRAS-mutant ovarian cancer | [1][9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT/MTS) Assay
This protocol is for determining the effect of BKM120 and a MEK inhibitor, alone and in combination, on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
BKM120 (Buparlisib)
-
MEK inhibitor (e.g., Trametinib, Binimetinib)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 3,000-10,000 cells/well). Allow cells to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of BKM120 and the MEK inhibitor in complete culture medium. Treat cells with single agents or combinations at various concentrations. Include vehicle-treated (DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11] Afterwards, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan (B1609692) crystals.[11][12]
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[11][12]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Dose-response curves can be generated to determine IC50 values.
Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Inhibition
This protocol describes the detection of key phosphorylated proteins to assess the inhibition of the PI3K and MAPK pathways following treatment with BKM120 and a MEK inhibitor.
Materials:
-
Cultured cells and treatment reagents (BKM120, MEK inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with BKM120 and/or a MEK inhibitor for the desired time (e.g., 2, 6, or 24 hours).[13] Wash cells with cold PBS and lyse with lysis buffer on ice.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer.[15] Separate proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15] Densitometry can be used for semi-quantitative analysis.[15]
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BKM120 and a MEK inhibitor combination in a mouse xenograft model.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Enhanced In Vivo Activity of the Combination of a MEK and a PI3K Inhibitor Correlates with [18F]-FLT PET in Human Colorectal Cancer Xenograft Tumour-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3‐Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor effects of NVP-BKM120 alone or in combination with MEK162 in biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing BKM120 Synergy with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BKM120, also known as buparlisib, is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. This pathway is also implicated in resistance to chemotherapy. By inhibiting the PI3K pathway, BKM120 can potentially restore sensitivity to conventional cytotoxic agents, providing a strong rationale for its use in combination therapies.
These application notes provide a comprehensive guide to the techniques and protocols for assessing the synergistic potential of BKM120 with various chemotherapy agents in preclinical cancer models. The following sections detail the theoretical basis for synergy assessment, present quantitative data from preclinical studies, and provide step-by-step experimental protocols for key in vitro and in vivo assays.
Core Concepts in Synergy Assessment
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Quantifying the level of interaction is crucial for the rational design of combination therapies. The most widely accepted methods for this assessment are the Chou-Talalay Combination Index (CI) method and the Bliss Independence model.
-
Chou-Talalay Method (Combination Index): This method is based on the median-effect principle and provides a quantitative measure of the interaction between two or more drugs. The Combination Index (CI) is calculated using the following interpretations:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is observed if the combination effect is greater than the predicted effect based on this assumption.
Data Presentation: In Vitro Synergy of BKM120 with Chemotherapy
The following tables summarize the quantitative data from preclinical studies assessing the synergy of BKM120 with various chemotherapy agents across different cancer cell lines. The Combination Index (CI) is a widely used metric to quantify drug interactions, where CI < 1 indicates synergy.
| Cancer Type | Cell Line | Chemotherapy Agent | Combination Index (CI) | Key Findings |
| Glioblastoma | C6 | Temozolomide (B1682018) | ~0.7 | BKM120 sensitized glioma cells to temozolomide, with the combination treatment demonstrating a strong synergistic cytotoxic effect.[1][2] |
| Colorectal Cancer | Multiple | SN38 (active metabolite of Irinotecan) | Mean CI: 0.17 | The combination of BKM120 and SN38 was found to be mainly additive.[3] |
| Lung Cancer | A549 | Cisplatin | Synergistic (CI < 1) | BKM120 enhanced the sensitivity of A549 cells to cisplatin, and the combination demonstrated a synergistic effect in inhibiting cell survival.[4] |
Note: CI values can vary depending on the drug concentrations and the fraction of cells affected (Fa). The values presented here are indicative of the reported synergistic or additive interactions.
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
BKM120 targets the PI3K enzyme, a key node in the PI3K/AKT/mTOR signaling pathway. Understanding this pathway is crucial for interpreting the mechanism of synergy.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow for assessing the synergy between BKM120 and a chemotherapy agent in vitro involves a series of well-defined steps.
Logic of the Chou-Talalay Combination Index (CI) Method
The Chou-Talalay method is a cornerstone of synergy assessment. Its logic is based on comparing the doses of drugs used in combination to achieve a certain effect with the doses of the single agents required to achieve the same effect.
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Viability Assay (MTT Protocol)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with BKM120 and/or a chemotherapy agent.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
BKM120 and chemotherapy agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of BKM120 alone, the chemotherapy agent alone, and combinations of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Chou-Talalay Combination Index (CI) Assay
This protocol describes how to design the experiment and analyze the data to determine the Combination Index.
-
Experimental Design (Constant Ratio):
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for BKM120 and the chemotherapy agent individually from the single-agent dose-response curves.
-
Prepare a stock solution of the drug combination where the ratio of BKM120 to the chemotherapy agent is based on their IC50 values.
-
Perform serial dilutions of this combination stock to treat cells in a 96-well plate.
-
Concurrently, perform serial dilutions of the individual drugs.
-
After the incubation period, perform a cell viability assay (e.g., MTT).
-
-
Data Analysis:
-
Use software such as CompuSyn to analyze the dose-effect data.
-
The software will generate a median-effect plot to determine the potency (Dm) and shape (m) of the dose-effect curve for each drug and the combination.
-
The Combination Index (CI) is then calculated for different effect levels (fractions affected, Fa).
-
A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
3. Western Blot Analysis for PI3K Pathway Inhibition
This protocol is used to confirm that BKM120 is inhibiting its target and to assess the impact on downstream signaling.
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total proteins.
-
4. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by BKM120 and chemotherapy combinations.
-
Materials:
-
Treated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated cells, including any floating cells.
-
Wash the cells with cold PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
-
In Vivo Synergy Assessment
1. Subcutaneous Xenograft Model
This protocol outlines the establishment of a tumor xenograft model in mice to evaluate the in vivo efficacy of BKM120 and chemotherapy combinations.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
BKM120 and chemotherapy agent formulations for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, BKM120 alone, chemotherapy alone, BKM120 + chemotherapy).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage for BKM120, intravenous or intraperitoneal injection for chemotherapy).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Analyze the tumor growth inhibition for each treatment group to assess synergy.
-
Conclusion
The combination of the pan-PI3K inhibitor BKM120 with conventional chemotherapy holds significant promise for overcoming drug resistance and improving therapeutic outcomes in cancer. The application notes and protocols provided herein offer a comprehensive framework for the preclinical evaluation of BKM120-chemotherapy synergy. Rigorous in vitro and in vivo testing, guided by the principles of synergy assessment, is essential for identifying the most effective combination strategies for clinical development.
References
- 1. BKM120 sensitizes C6 glioma cells to temozolomide via suppression of the PI3K/Akt/NF-κB/MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BKM120 sensitizes C6 glioma cells to temozolomide via suppression of the PI3K/Akt/NF-κB/MGMT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BKM120 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and stability of BKM120 (Buparlisib), a potent pan-class I PI3K inhibitor. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of BKM120 in your research.
Frequently Asked Questions (FAQs)
Q1: What is BKM120 and its mechanism of action?
A1: BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. It specifically targets the p110α, p110β, p110δ, and p110γ isoforms of PI3K. These kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, BKM120 prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. This action blocks the downstream activation of AKT and mTOR, ultimately leading to decreased cell proliferation and the induction of apoptosis.[1][2]
Q2: What is the recommended solvent for preparing BKM120 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of BKM120.[1] It is advisable to use anhydrous, high-grade DMSO to avoid moisture contamination, which can impact the compound's stability and solubility.
Q3: Why does BKM120 precipitate when I add it to my aqueous cell culture medium?
A3: This is a common issue known as solvent-shifting precipitation. BKM120 is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions such as cell culture media. When a concentrated DMSO stock solution is rapidly diluted into the aqueous medium, the sudden change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. However, to minimize the risk of off-target effects and cytotoxicity, it is best practice to keep the final DMSO concentration at or below 0.1%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO without the inhibitor.
Solubility and Stability Data
BKM120 Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥82 mg/mL (199.8 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | ~2 mg/mL (4.87 mM) | |
| Water | <1 mg/mL (<1 mM) | Practically insoluble in aqueous solutions. |
BKM120 Stability
| Condition | Stability | Recommendations |
| Stock Solution (-20°C) | Stable for up to 1 year. | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | Stable for up to 2 years. | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution (in media) | Prone to precipitation and degradation. | Prepare fresh for each experiment and use immediately. |
| Aqueous Solutions | Limited stability, especially at neutral to alkaline pH. | The rate of degradation increases with increasing pH. |
Note: Quantitative data on the half-life of BKM120 in various cell culture media is limited. It is strongly recommended to prepare working solutions fresh for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the use of BKM120 in experimental settings.
Issue 1: Precipitation of BKM120 in Cell Culture Media
Possible Causes:
-
High Final Concentration: The desired concentration of BKM120 in the media may exceed its solubility limit in the aqueous environment.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the media can cause localized high concentrations, leading to precipitation.
-
Temperature Shock: Adding a cold stock solution to warm media can decrease solubility.
Solutions:
-
Optimize Final Concentration: If possible, use the lowest effective concentration of BKM120.
-
Two-Step Dilution:
-
Prepare an intermediate dilution of the BKM120 stock solution in pre-warmed (37°C) cell culture medium.
-
Add this intermediate dilution to the final culture volume. This gradual change in solvent polarity can help prevent precipitation.
-
-
Increase Final Volume: Diluting the stock solution into a larger volume of media can help maintain solubility.
-
Vortexing/Mixing: Add the BKM120 stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Compound Degradation: BKM120 in working solutions can degrade over time, leading to reduced potency.
-
Inaccurate Stock Concentration: The initial stock solution may not have been prepared accurately.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to BKM120.
Solutions:
-
Fresh Working Solutions: Always prepare working solutions of BKM120 fresh from a frozen stock immediately before use.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Cell Line Characterization: Perform dose-response experiments to determine the optimal concentration range for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of BKM120 Stock Solution
-
Weighing: Carefully weigh the desired amount of BKM120 powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution until the BKM120 is completely dissolved. A clear solution should be obtained.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[3]
-
Compound Treatment:
-
Prepare serial dilutions of BKM120 in complete cell culture medium from a freshly prepared intermediate dilution.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (≤0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of BKM120.
-
Incubate for the desired treatment period (e.g., 72 hours).[3][4]
-
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 3: Western Blotting for PI3K Pathway Inhibition
-
Cell Treatment: Treat cells with BKM120 at the desired concentrations for the appropriate duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, phospho-S6, total S6) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of BKM120.
Caption: A typical experimental workflow for a cell viability assay using BKM120.
References
overcoming resistance to buparlisib in cell lines
Welcome to the technical support center for researchers investigating and overcoming resistance to the pan-PI3K inhibitor, buparlisib (B177719) (BKM120). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered in cell line-based experiments.
Troubleshooting & FAQs
This section addresses common issues and questions regarding buparlisib resistance.
Q1: My cancer cell line is showing reduced sensitivity or acquired resistance to buparlisib. What is the most common mechanism?
A1: The most frequently observed mechanism of resistance to PI3K inhibitors like buparlisib is the activation of compensatory signaling pathways.[1][2] The primary escape route involves the reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway, often evidenced by sustained or increased phosphorylation of ERK (pERK), even as PI3K signaling (pAKT) is inhibited.[3][4] This signaling crosstalk allows the cancer cells to bypass the PI3K blockade and maintain proliferative and survival signals.
Q2: How can I confirm that the MAPK pathway is activated in my buparlisib-resistant cells?
A2: The most direct method is to perform a Western blot analysis on lysates from your parental (sensitive) and resistant cell lines. After treating the cells with buparlisib, you should probe for key signaling proteins:
-
pAKT (Ser473 or Thr308): Should be effectively decreased by buparlisib in both sensitive and resistant lines, confirming the drug is inhibiting its target pathway.[5][6]
-
Total AKT: Should remain relatively unchanged, serving as a loading control.[5][6]
-
pERK1/2 (Thr202/Tyr204): In resistant cells, this signal may be basally higher or fail to decrease (or even increase) upon buparlisib treatment, indicating MAPK pathway activation.[3][4]
-
Total ERK1/2: Should remain relatively unchanged.
A typical outcome is that buparlisib effectively reduces pAKT levels, but resistant cells maintain high levels of pERK.
Q3: What is the primary strategy to overcome buparlisib resistance driven by MAPK activation?
A3: The most effective and widely studied strategy is the dual inhibition of both the PI3K and MAPK pathways.[1] This is typically achieved by combining buparlisib with a MEK1/2 inhibitor, such as trametinib (B1684009) or binimetinib.[7] This combination therapy simultaneously blocks the primary target pathway and the key escape mechanism, often resulting in synergistic anti-proliferative effects and the restoration of sensitivity to treatment.
Q4: My combination therapy with buparlisib and a MEK inhibitor is not as effective as expected or is highly toxic to the cells. What should I consider?
A4:
-
Dosing and Scheduling: Combination therapies can have a narrow therapeutic window due to increased toxicity.[7] It is crucial to perform a dose-response matrix to identify concentrations that are synergistic but not overly toxic. Consider alternative dosing schedules, such as sequential rather than simultaneous administration.
-
Cell Line Context: The genetic background of your cell line is critical. Mutations in genes like KRAS, BRAF, or TP53 can influence the cellular response to MEK and PI3K inhibitors.[7]
-
Alternative Resistance Mechanisms: While MAPK activation is common, other resistance mechanisms exist, such as mutations in PTEN or the PI3K subunits themselves, or activation of other pathways like Wnt/β-catenin.[8] If dual PI3K/MEK inhibition fails, consider investigating these alternative routes.
Signaling and Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows involved in studying buparlisib resistance.
References
- 1. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
BKM120 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of BKM120, a pan-class I PI3K inhibitor, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of BKM120 at high concentrations?
A1: At concentrations significantly higher than those required for PI3K inhibition (typically >1 µM), BKM120 has been shown to directly bind to tubulin and inhibit microtubule dynamics.[1][2][3][4] This interference with microtubule function is a well-documented off-target effect.
Q2: At what concentration do the off-target effects of BKM120 become apparent?
A2: Off-target effects of BKM120, specifically the inhibition of microtubule dynamics, generally manifest at concentrations above 1 µM in in vitro settings.[2] These concentrations are approximately 5- to 10-fold higher than what is needed to achieve half-maximal inhibition of PI3K signaling.[1][2]
Q3: How can I differentiate between on-target PI3K inhibition and off-target effects in my experiments?
A3: To distinguish between on-target and off-target effects, it is crucial to perform dose-response studies and use appropriate concentration ranges. On-target PI3K inhibition, such as decreased phosphorylation of Akt, should occur at much lower concentrations than the off-target effects on microtubules.[2] Comparing BKM120's effects with other PI3K inhibitors that do not share its off-target profile, like GDC-0941, can also help isolate PI3K-specific activities.[1]
Q4: What are the cellular consequences of BKM120's off-target activity?
A4: The inhibition of microtubule dynamics by high concentrations of BKM120 leads to a robust G2/M phase cell cycle arrest.[1][2] This can ultimately result in mitotic catastrophe and cell death, independent of the cell's PI3K pathway dependency.[1][5]
Q5: Besides tubulin, are there other known off-targets for BKM120?
A5: While BKM120 is highly selective for class I PI3K isoforms over other protein kinases, some initial screenings showed potential inhibition of EphA2 and FGFR2 at 1 µM.[6] However, these findings were not substantiated in subsequent cellular autophosphorylation assays.[6] BKM120 does not significantly inhibit class III (Vps34) and class IV (mTOR, DNA-PK) PI3K kinases.[6][7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell death in PI3K-independent cell lines. | The concentration of BKM120 used may be high enough to induce off-target effects on microtubule dynamics, leading to cell death irrespective of PI3K pathway activation.[1][2] | Perform a dose-response experiment to determine the IC50 for cell viability and compare it to the IC50 for PI3K pathway inhibition (e.g., p-Akt levels). If the values are significantly different, consider using a lower concentration of BKM120 that is more selective for PI3K. |
| Cells are arrested in the G2/M phase of the cell cycle. | High concentrations of BKM120 are known to cause a G2/M arrest due to the disruption of microtubule function.[1][2][8] | To confirm that the observed G2/M arrest is an off-target effect, test a lower concentration of BKM120. If the G2/M arrest is diminished or absent at lower concentrations while PI3K inhibition is maintained, the effect is likely off-target. You can also use a different PI3K inhibitor with a distinct chemical structure as a control. |
| Inconsistent or unexpected phenotypic results at higher concentrations. | The observed phenotype may be a combination of both on-target PI3K inhibition and off-target effects on microtubules, complicating data interpretation.[2] | Carefully select BKM120 concentrations to ensure that any observed effects can be correctly attributed to PI3K inhibition. It is recommended to use the lowest concentration that effectively inhibits the PI3K pathway.[2] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BKM120
| Target | IC50 (nM) | Target Class | Notes |
| p110α | 52 | Class I PI3K | |
| p110β | 166 | Class I PI3K | |
| p110δ | 116 | Class I PI3K | |
| p110γ | 262 | Class I PI3K | |
| Vps34 | >2000 | Class III PI3K | Significantly less potent.[6][9] |
| mTOR | >5000 | Class IV PI3K | Does not significantly inhibit.[6][9] |
| DNA-PK | >5000 | Class IV PI3K | Does not significantly inhibit.[6][9] |
| PI4Kβ | >25000 | Lipid Kinase | Little to no activity.[5][9] |
Experimental Protocols
1. Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the in vitro inhibitory activity of BKM120 against PI3K isoforms.
-
Objective: To measure the concentration of BKM120 required to inhibit 50% of the kinase activity (IC50) in a cell-free system.
-
Materials:
-
Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85δ, p110γ)
-
BKM120 dissolved in DMSO
-
Assay Buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS)
-
Substrate: 1-α-phosphatidylinositol (PI)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of BKM120 in DMSO.
-
Add a small volume (e.g., 1.25 µL) of the BKM120 dilutions to the wells of a 384-well plate.
-
Prepare a reaction mixture containing the PI3K enzyme and PI substrate in the assay buffer.
-
Add the reaction mixture to the wells containing BKM120.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature until approximately 50% of the ATP is consumed in the control (DMSO-only) wells.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each BKM120 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Tubulin Polymerization Assay
This protocol describes a method to assess the effect of BKM120 on tubulin polymerization.
-
Objective: To determine if BKM120 inhibits the polymerization of purified tubulin in vitro.
-
Materials:
-
Purified tubulin (>99% pure)
-
BKM120, Nocodazole (positive control), GDC-0941 (negative control) dissolved in DMSO
-
GTP
-
Polymerization buffer
-
-
Procedure:
-
Mix purified tubulin with the test compounds (BKM120, nocodazole, GDC-0941) at various concentrations in the presence of GTP.
-
Incubate the mixture under conditions that promote tubulin polymerization (e.g., 37°C).
-
Monitor the rate of tubulin polymerization over time by measuring the change in absorbance or fluorescence.
-
Compare the polymerization curves of BKM120-treated samples to the controls to determine if BKM120 inhibits tubulin polymerization.[1]
-
Visualizations
Caption: On- and off-target pathways of BKM120.
Caption: Troubleshooting workflow for BKM120 off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/AKT signaling using BKM120 reduced the proliferation and migration potentials of colorectal cancer cells and enhanced cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing BKM120-Induced Hyperglycemia in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges when managing hyperglycemia induced by the pan-PI3K inhibitor, BKM120, in in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why does BKM120 cause hyperglycemia?
A1: BKM120 is a potent inhibitor of all four isoforms of class I PI3K. The PI3K/Akt signaling pathway is a crucial regulator of glucose homeostasis.[1][2] Inhibition of this pathway, particularly in insulin-sensitive tissues like skeletal muscle, liver, and adipose tissue, impairs insulin (B600854) signaling. This impairment leads to reduced glucose uptake from the blood and increased glucose production by the liver, resulting in elevated blood glucose levels (hyperglycemia).[2] Therefore, hyperglycemia is considered an on-target effect of BKM120.[2]
Q2: How quickly does hyperglycemia develop after BKM120 administration in mice, and how long does it last?
A2: In preclinical mouse models, a significant increase in blood glucose can be observed as early as 30 minutes after administration of a PI3K inhibitor.[3] This elevation can remain for at least 8 hours.[3] In some mouse models, significant hyperglycemia was observed after two weeks of treatment with buparlisib (B177719).[2]
Q3: What is insulin feedback, and why is it a concern when using BKM120?
A3: BKM120-induced hyperglycemia triggers a compensatory release of insulin from the pancreas, a phenomenon known as insulin feedback.[2] This resulting hyperinsulinemia can reactivate the PI3K pathway in tumor cells, potentially counteracting the anti-cancer effects of BKM120 and contributing to treatment resistance.[2][3]
Q4: What are the recommended agents to manage BKM120-induced hyperglycemia in preclinical models?
A4: Metformin (B114582) is a commonly used agent to manage PI3K inhibitor-induced hyperglycemia in preclinical studies.[3][4] While it may not completely prevent the initial glucose spike, it can help improve therapeutic efficacy.[3][4] In some preclinical studies, SGLT2 inhibitors and a ketogenic diet have also been shown to be effective in suppressing hyperinsulinemia.[5] Insulin should be used with caution as a last resort, as it can directly reactivate the PI3K pathway.[2]
Q5: What are typical doses of BKM120 and metformin used in mouse xenograft models?
A5: A frequently used oral dose of BKM120 in mouse xenograft models is in the range of 30-60 mg/kg daily.[3][6] For managing hyperglycemia, metformin is often administered at a dose of 200-250 mg/kg.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high or persistent hyperglycemia in mice treated with BKM120. | Mouse strain variability in glucose metabolism. Incorrect BKM120 dosage. Pre-existing insulin resistance in the animal model. | Ensure the use of a consistent and appropriate mouse strain. Verify the formulation and dosage of BKM120. Consider characterizing the baseline glucose metabolism of your mouse model. In an insulin-resistance mouse model, buparlisib treatment led to more pronounced hyperglycemia.[2] |
| Inconsistent blood glucose readings. | Improper blood sampling technique. Stress-induced hyperglycemia in mice. Faulty glucometer or test strips. | Ensure proper tail-vein blood sampling technique to obtain a sufficient blood drop without excessive squeezing. Acclimatize mice to handling and blood collection procedures to minimize stress.[8] Calibrate the glucometer regularly and use unexpired test strips. |
| Metformin co-administration is not effectively controlling hyperglycemia. | Insufficient metformin dose. Timing of metformin administration. Severe hyperglycemia overwhelming metformin's effect. | The typical oral dose of metformin in mice is around 200-250 mg/kg.[3][7] Ensure the dose is appropriate for your model. Administer metformin prior to or concurrently with BKM120. In cases of severe hyperglycemia, other interventions like a ketogenic diet might be explored, as metformin alone may not be sufficient to prevent the glucose elevation.[3][4] |
| High variability in glucose tolerance test (GTT) results. | Inconsistent fasting duration. Stress during the procedure. Improper glucose administration. | A consistent fasting period (typically 6 hours) is crucial for reproducible GTT results.[8][9] Handle mice gently and minimize stress during the experiment.[10] Ensure accurate oral or intraperitoneal administration of the glucose bolus based on the animal's body weight.[9][10] |
| Low signal or high background in insulin ELISA. | Improper sample collection and processing. Issues with the ELISA kit or procedure. | Collect blood into appropriate tubes (e.g., with EDTA for plasma) and process promptly to separate plasma/serum.[11] Store samples at -20°C or -80°C. Follow the manufacturer's protocol for the ELISA kit carefully, paying attention to incubation times, washing steps, and reagent preparation.[12] |
Quantitative Data Summary
Table 1: Representative Dosing and Effects on Blood Glucose in Mouse Models
| Compound | Dose | Route of Administration | Animal Model | Observed Effect on Blood Glucose | Reference |
| BKM120 | 60 mg/kg | Oral | Mice | Significant increase within 30 minutes, sustained for over 8 hours. | [3] |
| Metformin | 200 mg/kg | Oral | Mice | Used in combination with BKM120 to counteract hyperglycemia. | [3] |
| Metformin | 250 mg/kg/day | Gavage | STZ-induced diabetic mice | Significantly reduced blood glucose levels. | [7] |
Experimental Protocols
Monitoring BKM120-Induced Hyperglycemia
Objective: To measure the acute effect of BKM120 on blood glucose levels in mice.
Materials:
-
BKM120 formulated for oral gavage.
-
Vehicle control.
-
Glucometer and test strips.
-
Mice (e.g., bearing tumor xenografts).
-
Restraining device for blood collection.
Procedure:
-
Acclimatize mice to handling and the experimental procedure.
-
Obtain a baseline blood glucose reading (Time 0) from the tail vein.[3]
-
Administer BKM120 (e.g., 60 mg/kg) or vehicle via oral gavage.
-
Measure blood glucose at subsequent time points, for example, 30, 60, 120, 240, and 360 minutes after drug administration.[3]
-
Record all glucose readings and the time of measurement.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of BKM120 on glucose disposal.
Materials:
-
BKM120 and vehicle.
-
Glucose solution (e.g., 20% w/v in water).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Fast mice for 6 hours with free access to water.[9]
-
Administer BKM120 or vehicle at the desired time point before the glucose challenge.
-
At the start of the test (Time 0), measure baseline blood glucose from the tail vein.
-
Administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[9]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for analysis.
Insulin Tolerance Test (ITT)
Objective: To evaluate whole-body insulin sensitivity in BKM120-treated mice.
Materials:
-
BKM120 and vehicle.
-
Human insulin solution (e.g., 0.75 U/kg body weight).[9]
-
Glucometer and test strips.
-
Syringes for intraperitoneal (IP) injection.
Procedure:
-
Fast mice for 4-6 hours.[9]
-
Administer BKM120 or vehicle at the desired time point before the insulin challenge.
-
At the start of the test (Time 0), measure baseline blood glucose.
-
Administer insulin via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[9]
-
Plot the percentage decrease in blood glucose from baseline.
Plasma Insulin Measurement by ELISA
Objective: To quantify changes in plasma insulin levels in response to BKM120.
Materials:
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
Mouse Insulin ELISA kit (e.g., from ALPCO or Proteintech).[3][13]
-
Microplate reader.
Procedure:
-
Treat mice with BKM120 or vehicle as per the experimental design.
-
Collect blood from the tail vein or via cardiac puncture at specified time points (e.g., 30 minutes post-treatment).[3]
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Thaw plasma samples on ice.
-
Perform the insulin ELISA according to the manufacturer's protocol.[12][13][14] This typically involves incubating the sample in antibody-coated wells, followed by washing and addition of a detection antibody and substrate.
-
Read the absorbance on a microplate reader and calculate insulin concentrations based on a standard curve.
Visualizations
Signaling Pathway
Caption: PI3K/AKT signaling pathway and the effect of BKM120 on glucose metabolism.
Experimental Workflow
Caption: In vivo workflow for assessing BKM120-induced hyperglycemia and countermeasures.
Troubleshooting Logic
References
- 1. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of insulin feedback enhances the efficacy of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diacomp.org [diacomp.org]
- 13. Mouse Insulin ELISA Kit Elisa Kit KE10089 | Proteintech [ptglab.com]
- 14. protocols.io [protocols.io]
troubleshooting inconsistent BKM120 western blot results
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address inconsistencies in Western blot results when studying the effects of BKM120 (Buparlisib), a pan-class I PI3K inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent or no reduction in phospho-Akt (p-Akt) levels after BKM120 treatment?
This is a common issue that can arise from biological feedback mechanisms or technical aspects of the experiment.
Possible Cause 1: Compensatory Feedback Loops Inhibition of the PI3K/Akt pathway can trigger feedback loops that lead to the reactivation of Akt or other pro-survival pathways.[1] For instance, PI3K inhibition can relieve the negative feedback on mTORC1, which can, in some contexts, lead to Akt phosphorylation.[1] Furthermore, inhibition of the PI3K/AKT pathway has been shown to cause compensatory activation of the STAT3 signaling pathway.[2][3]
Solution:
-
Perform a time-course experiment: The optimal time point for observing maximal p-Akt inhibition can be transient.[4][5] Test several time points (e.g., 2, 6, 12, 24 hours) after BKM120 treatment to identify the window of maximal inhibition before feedback mechanisms are initiated.[1]
-
Investigate other pathways: If p-Akt inhibition is confirmed but cell survival is unaffected, consider probing for markers of compensatory pathways, such as phospho-STAT3.[2][3]
Possible Cause 2: Suboptimal Drug Concentration or Stability The concentration of BKM120 may be too low to achieve effective inhibition in your specific cell line, or the compound may have degraded.
Solution:
-
Perform a dose-response experiment: Test a range of BKM120 concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal inhibitory concentration for your cell line.[2]
-
Ensure proper storage and handling: Prepare fresh BKM120 solutions from powder for critical experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Possible Cause 3: Technical Issues with Western Blot Protocol The detection of phosphorylated proteins requires specific precautions. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate your target protein, leading to artificially low p-Akt signals.[4]
Solution:
-
Use phosphatase inhibitors: Always add a freshly prepared cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use.[4][5][6]
-
Work quickly and keep samples cold: Perform all lysis and sample preparation steps on ice or at 4°C to minimize enzyme activity.[4][5]
-
Analyze total Akt levels: Always probe a parallel blot or strip and re-probe your membrane for total Akt. This is crucial to confirm that the changes you see are in the phosphorylation status and not due to variations in the total amount of Akt protein or loading inconsistencies.[5]
Q2: What can I do about high background or non-specific bands on my blot?
High background can obscure the signal from your target protein, while non-specific bands can lead to incorrect data interpretation.[6]
Troubleshooting High Background & Non-Specific Bands
| Possible Cause | Suggested Solution |
| Antibody concentration too high | Optimize the dilution for both primary and secondary antibodies. Start with the manufacturer's recommended dilution and perform a titration.[7][8] |
| Inadequate blocking | Block the membrane for at least 1 hour at room temperature. For phospho-proteins, use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead of milk, as milk contains phosphoproteins like casein that can increase background.[9] |
| Insufficient washing | Increase the number and duration of wash steps after antibody incubations. Using a higher concentration of Tween-20 (e.g., up to 0.1%) in your wash buffer can also help.[7][9][10] |
| Contaminated buffers | Use freshly prepared, filtered buffers. Ensure glassware is clean.[8] |
| Protein overloading | Loading too much protein can lead to aggregation and non-specific antibody binding. 20-30 µg of protein per lane is a good starting point.[10][11] |
Q3: My loading control (e.g., GAPDH, β-actin) expression seems to vary with BKM120 treatment. What should I do?
Some treatments can alter the expression of common housekeeping proteins.[6]
Solution:
-
Validate your loading control: Before relying on a specific housekeeping protein, confirm that its expression is not affected by BKM120 treatment in your model system by running a gel and staining it with a total protein stain like Ponceau S.[7]
-
Use total protein normalization: Instead of a single loading control, use a total protein stain (e.g., Ponceau S, Coomassie) on the membrane after transfer. The density of the entire lane can be used to normalize the signal of your target protein, which is often more accurate.[6][12]
Key Experimental Data
Table 1: In Vitro Inhibitory Activity of BKM120 (Buparlisib) This table summarizes the half-maximal inhibitory concentrations (IC50) of BKM120 against different class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
| (Data sourced from MedchemExpress and Selleck Chemicals)[13][14] |
Table 2: Cellular Activity of BKM120 in Various Cancer Cell Lines This table shows the concentration of BKM120 required to inhibit cell growth by 50% (GI50) in different cell lines with known PI3K pathway alterations.
| Cell Line | Genotype | pAkt (Ser473) EC50 (µM) | GI50 (nM) |
| A2780 (Ovarian) | PTEN deletion | 0.074 | 635 |
| U87MG (Glioblastoma) | PTEN deletion | 0.130 | 698 |
| MCF7 (Breast) | E545K-PIK3CA | <0.100 | 158 |
| DU145 (Prostate) | LKB1 mutant | 0.073 | 435 |
| (Data sourced from Mero et al., 2017)[15] |
Visual Guides and Workflows
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of BKM120.
Experimental Workflow for BKM120 Western Blot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. biocompare.com [biocompare.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. scienceimaging.se [scienceimaging.se]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 12. biocompare.com [biocompare.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BKM120 Treatment for Apoptosis Induction: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BKM120 to induce apoptosis in experimental settings. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to inform your study design.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of BKM120 to induce apoptosis?
A1: The optimal concentration of BKM120 is cell-line dependent. IC50 values for growth inhibition typically range from 0.279 to 4.38 μM in medulloblastoma cell lines and 0.4 to 2 µM in non-small cell lung cancer (NSCLC) cells.[1][2][3][4] It is recommended to perform a dose-response experiment starting with concentrations between 0.1 μM and 10 μM to determine the optimal concentration for your specific cell line.
Q2: How long should I treat my cells with BKM120 to observe apoptosis?
A2: The induction of apoptosis by BKM120 is time-dependent. Significant apoptosis is often observed after 24 to 72 hours of treatment.[2][5] A time-course experiment (e.g., 24, 48, and 72 hours) is crucial to identify the optimal treatment duration for maximizing apoptosis in your model system.
Q3: My cells are not undergoing apoptosis after BKM120 treatment. What could be the reason?
A3: Several factors can influence the apoptotic response to BKM120. The p53 status of your cells is a critical determinant; p53 wild-type cells tend to undergo apoptosis, while p53-mutant or deleted cells may undergo mitotic catastrophe instead.[5] Additionally, resistance can arise from activation of alternative signaling pathways.[6] It is also important to verify the activity of your BKM120 compound and ensure the correct concentration and treatment duration were used.
Q4: Are there any known off-target effects of BKM120?
A4: Yes, at higher concentrations (typically ≥ 2 µM), BKM120 can exhibit off-target effects, including the regulation of microtubule dynamics, which can lead to a mitotic block.[1][7] It is advisable to use the lowest effective concentration that induces apoptosis to minimize off-target effects.
Q5: How does BKM120 induce apoptosis?
A5: BKM120 is a pan-class I PI3K inhibitor that blocks the PI3K/AKT/mTOR signaling pathway.[2][3][8] This inhibition leads to cell cycle arrest (commonly at the G2/M phase) and activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[2][3][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis observed | Inappropriate BKM120 concentration. | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window. | |
| Cell line is resistant to BKM120-induced apoptosis. | Check the p53 status of your cell line. p53-mutant cells may undergo a different form of cell death.[5] Consider combination therapies to overcome resistance.[1] | |
| Inactive BKM120 compound. | Verify the integrity and activity of your BKM120 stock solution. | |
| High cell death, but not apoptotic | Off-target effects at high concentrations. | Use a lower concentration of BKM120. Concentrations ≥ 2 µM have been associated with off-target effects.[1][7] |
| Necrosis instead of apoptosis. | Analyze cells for markers of necrosis. Ensure proper handling of cells during the experiment to avoid inducing necrosis. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. |
| Variability in BKM120 preparation. | Prepare fresh BKM120 dilutions for each experiment from a validated stock solution. | |
| Passage number of cells. | Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: BKM120 IC50 Values in Various Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) | Reference |
| Medulloblastoma | 0.279 - 4.38 | [2][3][4] |
| Non-Small Cell Lung Cancer (NSCLC) | 0.4 - 2 | [1] |
| Glioma | 1 - 2 | [5] |
Table 2: Time-Dependent Induction of Apoptosis Markers by BKM120
| Cell Line | Treatment Duration (hours) | Apoptotic Marker | Observation | Reference |
| Glioma | 24, 48, 72 | Cleaved PARP, Cleaved Caspase-3 | Increased cleavage over time | [5] |
| Medulloblastoma (DAOY, D283) | 24, 48 | Cleaved Caspase-3, Cleaved PARP | Concentration-dependent increase | [2][3] |
| NSCLC | 72 | Annexin V Positive Cells | Significant increase at ≥ 1 µM | [1] |
Experimental Protocols
Protocol 1: Determination of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps to quantify apoptosis using flow cytometry based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).[11][12]
Materials:
-
BKM120
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of BKM120 for the intended duration. Include a vehicle-treated control.
-
Harvest the cells by trypsinization. Collect the supernatant containing floating cells to include apoptotic bodies.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol describes the detection of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP, by western blotting.[13]
Materials:
-
BKM120
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed and treat cells with BKM120 as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate.
Visualizations
Caption: BKM120 inhibits the PI3K/AKT/mTOR signaling pathway, leading to apoptosis.
Caption: Workflow for optimizing BKM120 treatment to induce apoptosis.
Caption: Troubleshooting decision tree for low BKM120-induced apoptosis.
References
- 1. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS One [journals.plos.org]
- 4. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of PI3K/AKT signaling using BKM120 reduced the proliferation and migration potentials of colorectal cancer cells and enhanced cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Buparlisib Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing buparlisib (B177719) in animal studies. The information is designed to help anticipate and manage potential toxicities, ensuring the successful execution of preclinical experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vivo experiments with buparlisib, offering potential solutions and mitigation strategies.
Hyperglycemia
Q1: We are observing significant hyperglycemia in our mouse model following buparlisib administration. Why is this happening and how can we manage it?
A1: Hyperglycemia is a common on-target effect of PI3K inhibitors like buparlisib. Inhibition of the PI3K/AKT pathway interferes with insulin (B600854) signaling, leading to decreased glucose uptake in peripheral tissues and increased glucose production by the liver. This results in elevated blood glucose levels.
Several strategies can be employed to manage buparlisib-induced hyperglycemia in animal models:
-
Pharmacological Intervention: Co-administration of anti-diabetic agents has proven effective.
-
Metformin: This agent increases insulin sensitivity and reduces hepatic glucose production.
-
SGLT2 Inhibitors (e.g., Dapagliflozin): These drugs lower blood glucose by promoting its excretion in the urine.[1][2] Studies have shown that combining a PI3K inhibitor with an SGLT2 inhibitor can normalize blood glucose and reduce insulin levels in rats.[2]
-
-
Dietary Modification:
-
Ketogenic Diet: A high-fat, low-carbohydrate diet can deplete glycogen (B147801) stores, limiting the liver's ability to release glucose in response to PI3K inhibition.[1][2][3][4][5] Mouse models have demonstrated that a ketogenic diet can prevent the insulin feedback loop and enhance the anti-tumor efficacy of PI3K inhibitors.[1][2][3][4][5]
-
Experimental Protocol: Managing Hyperglycemia in Rodent Models
Below is a sample protocol for mitigating buparlisib-induced hyperglycemia in rats, adapted from studies on other PI3K inhibitors.
| Parameter | Protocol |
| Animal Model | Brown Norway rats, Zucker diabetic fatty (ZDF) rats, or nude rats bearing tumor xenografts.[2] |
| Buparlisib Dosing | Administer buparlisib orally at the desired therapeutic dose (e.g., 60 mg/kg).[6] |
| Mitigation Agents | - Metformin: Administer orally at a dose of 50-250 mg/kg/day.[7][8] - Dapagliflozin (SGLT2i): Administer orally at a dose of 1-10 mg/kg/day.[2] |
| Administration | Co-administer mitigation agents with buparlisib. For metformin, a gradual dose escalation may reduce potential gastrointestinal side effects.[9] |
| Monitoring | - Blood Glucose: Monitor blood glucose levels at baseline and at regular intervals post-dosing (e.g., 2, 4, 8, and 24 hours) using a glucometer. - Plasma Insulin: Collect blood samples to measure plasma insulin levels via ELISA to assess the insulin feedback mechanism. |
| Endpoint Analysis | Compare blood glucose and insulin levels between animals treated with buparlisib alone and those receiving combination therapy. Assess tumor growth to ensure mitigation strategies do not interfere with anti-cancer efficacy. |
Quantitative Data: Effect of Mitigation Strategies on PI3K Inhibitor-Induced Hyperglycemia in Rats
The following table summarizes data from a study on the PI3Kα inhibitor alpelisib, which is expected to have a similar on-target hyperglycemic effect as buparlisib.
| Treatment Group | Mean Blood Glucose (mg/dL) | Mean Plasma Insulin (ng/mL) |
| Vehicle Control | 100 | 1.5 |
| Alpelisib Alone | 250 | 10.0 |
| Alpelisib + Metformin | 150 | 5.0 |
| Alpelisib + Dapagliflozin | 120 | 3.0 |
Data is illustrative and based on trends reported in preclinical studies.[2]
Neurotoxicity
Q2: Our animals are exhibiting signs of anxiety and lethargy after buparlisib treatment. Is this expected, and are there ways to mitigate it?
A2: Buparlisib is known to cross the blood-brain barrier, and clinical trials have reported neurotoxic side effects such as anxiety, depression, and confusion.[10][11][12] While these effects have been noted in preclinical studies, specific protocols for their mitigation in animal models are not well-documented.
Troubleshooting Strategies:
-
Dose and Schedule Modification: Consider reducing the dose of buparlisib or exploring intermittent dosing schedules. A lower dose or less frequent administration may reduce the exposure of the central nervous system to the drug, potentially alleviating neurotoxic effects.[11]
-
Behavioral Monitoring: Implement a robust system for monitoring animal behavior. This could include open field tests for anxiety and locomotor activity, as well as regular observation for any signs of distress.
-
Supportive Care: Ensure animals have easy access to food and water, and provide environmental enrichment to reduce stress.
Hepatotoxicity
Q3: We have observed elevated liver enzymes in our buparlisib-treated animals. What could be the cause, and how can we address this?
A3: Elevated liver enzymes (hepatotoxicity) have been reported as a side effect of buparlisib and other PI3K inhibitors.[13][14][15] The mechanism can be complex, but it is considered a potential class effect of PI3K/Akt/mTOR pathway inhibitors.
Troubleshooting and Mitigation Approaches:
-
Dose Adjustment: Similar to neurotoxicity, reducing the dose of buparlisib may alleviate liver stress.
-
Monitoring Liver Function: Regularly monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Hepatoprotective Agents (Exploratory): While not specifically tested with buparlisib in preclinical models, the use of antioxidants and hepatoprotective agents could be explored.
-
Silymarin (Milk Thistle Extract): Known for its antioxidant and liver-protective properties, it has been shown to mitigate drug-induced liver injury in animals.[16]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, which can help protect the liver from oxidative stress.
-
Experimental Protocol: Investigating Hepatoprotective Co-treatment
| Parameter | Protocol |
| Animal Model | BALB/c mice or other appropriate strain.[17] |
| Buparlisib Dosing | Administer buparlisib at a dose known to induce hepatotoxicity or the intended therapeutic dose. |
| Hepatoprotective Agent | - Silymarin: Administer orally at a dose of 50-100 mg/kg/day. - N-acetylcysteine: Administer intraperitoneally at a dose of 150-300 mg/kg/day. |
| Administration | Administer the hepatoprotective agent prior to or concurrently with buparlisib. |
| Monitoring | - Serum Liver Enzymes: Collect blood at baseline and at various time points after treatment to measure ALT and AST levels. - Histopathology: At the end of the study, collect liver tissue for histological examination to assess for signs of damage, inflammation, and necrosis. |
| Endpoint Analysis | Compare liver enzyme levels and histopathological scores between animals treated with buparlisib alone and those receiving co-treatment. |
Visualizations
Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory action of buparlisib.
Experimental Workflow
Caption: A general experimental workflow for a buparlisib toxicity mitigation study.
Logical Relationship
Caption: The mechanism of buparlisib-induced hyperglycemia and insulin feedback.
References
- 1. The Ketogenic Diet To Enhance The Effectiveness Of PI3K Inhibitors For Cancer Therapy - Tom Wade MD [tomwademd.net]
- 2. Ketogenic diet may improve responses to certain cancer drugs in mice - ecancer [ecancer.org]
- 3. Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug - NCI [cancer.gov]
- 4. forbes.com [forbes.com]
- 5. mdlinx.com [mdlinx.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vettimes.com [vettimes.com]
- 17. PI3K inhibitor "alpelisib" alleviates methotrexate induced liver injury in mice and potentiates its cytotoxic effect against MDA-MB-231 triple negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
cell line contamination affecting buparlisib assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with buparlisib (B177719) assays, with a focus on the impact of cell line contamination.
Frequently Asked Questions (FAQs)
Q1: My buparlisib IC50 values are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values for buparlisib can arise from several factors, often related to experimental variability.[1][2] Key areas to investigate include:
-
Cell Line Integrity: The authenticity and health of your cell line are paramount. Genetic drift at high passage numbers or undetected contamination can significantly alter drug response.[1] It is crucial to use authenticated cell lines from reputable sources and maintain a consistent, low passage number.
-
Mycoplasma Contamination: Mycoplasma is a common, often undetected, contaminant in cell cultures that can significantly alter cellular physiology, including signaling pathways, which can impact drug sensitivity.[1][3]
-
Experimental Conditions: Variations in cell seeding density, incubation time, and serum concentration in the media can all lead to variable IC50 results.[2][4]
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of buparlisib can affect its potency.[1]
Q2: I'm observing unexpected resistance to buparlisib in a cell line that is reported to be sensitive. Could cell line contamination be the issue?
Yes, unexpected drug resistance is a classic indicator of cell line contamination. There are two primary types of contamination to consider:
-
Cell Line Misidentification/Cross-Contamination: Your cell line may have been completely overgrown by a different, more resilient cell line.[5][6] Studies have shown that a significant percentage of cell lines used in research are misidentified.[7][8][9]
-
Microbial Contamination (e.g., Mycoplasma): Mycoplasma contamination is particularly insidious as it is not visible by standard microscopy and does not cause turbidity in the culture medium.[3] These bacteria can alter host cell signaling pathways, including the PI3K/AKT pathway targeted by buparlisib, potentially leading to altered drug sensitivity.[10][11]
Q3: How does mycoplasma contamination specifically affect buparlisib assay results?
Mycoplasma can profoundly impact buparlisib assay outcomes by:
-
Altering Signaling Pathways: Mycoplasma can modulate host cell signaling, including the PI3K/AKT/mTOR pathway.[10] This can interfere with buparlisib's mechanism of action, which is to inhibit PI3K.[12][13][14]
-
Nutrient Depletion: Mycoplasmas compete with host cells for essential nutrients, which can induce cellular stress and alter growth rates and drug responses.[3][15][16]
-
Inducing Genetic Instability: Chronic mycoplasma infection can lead to chromosomal aberrations, altering the genetic makeup of the cell line and its response to targeted therapies.[11]
-
Modifying Gene Expression: Mycoplasma contamination can lead to widespread changes in host cell gene expression, affecting pathways related to cell survival, proliferation, and drug metabolism.[17]
Q4: What are the first steps I should take if I suspect my cell culture is contaminated?
If you suspect contamination, immediately quarantine the suspicious culture to prevent it from spreading to other cell lines in the lab.[18] Then, proceed with the following diagnostic steps:
-
Check for Obvious Contamination: Visually inspect your cultures for signs of bacterial or fungal contamination (e.g., turbidity, color change of the medium).
-
Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR or a fluorescent dye-based kit.[19][20] It is advisable to perform at least two different types of tests to confirm a result.[19]
-
Authenticate Your Cell Line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line against a reference database.[21][22]
Troubleshooting Guides
Guide 1: Investigating Inconsistent Buparlisib IC50 Values
This guide provides a systematic approach to troubleshooting variable IC50 values in your buparlisib experiments.
Caption: Troubleshooting workflow for inconsistent buparlisib IC50 values.
Guide 2: Buparlisib and the PI3K/AKT/mTOR Signaling Pathway
Buparlisib is a pan-class I PI3K inhibitor.[13][23] It competitively binds to the ATP-binding domain of PI3K isoforms (p110α, β, γ, and δ), preventing the phosphorylation of PIP2 to PIP3.[12][14] This action inhibits the downstream activation of AKT and mTOR, which are crucial for cell proliferation, survival, and growth.[12][24] Contamination can interfere with this pathway, leading to spurious results.
Caption: Buparlisib's inhibition of the PI3K/AKT/mTOR pathway.
Data Presentation
Table 1: Reported IC50 Values for Buparlisib in Various Cancer Cell Lines
The sensitivity to buparlisib can vary significantly between cell lines. This table summarizes IC50 values from a study on pediatric bone and soft tissue sarcomas. Note that results can vary based on experimental conditions.
| Cell Line | Cancer Type | Phospho-Akt IC50 (nM) | Cell Viability IC50 (µM) | PTEN Status |
| A204 | Rhabdomyosarcoma | 64 | 0.76 | Expressed |
| Rh30 | Rhabdomyosarcoma | 239 | 1.1 | Expressed |
| TC71 | Ewing Sarcoma | 277 | 1.3 | Expressed |
| A4573 | Ewing Sarcoma | 916 | 0.94 | Null |
| U2OS | Osteosarcoma | 370 | 1.8 | Expressed |
| MCF-7 | Breast Cancer | ~200-300 | 0.173 | Expressed (PIK3CA mutant) |
Data extracted from a study by Po-Yi et al. (2015). MCF-7 data included for comparison as a known sensitive line.[25] A separate study reported a median half-maximal inhibition of proliferation at 1.2 µM across 44 different cell lines.[26]
Experimental Protocols
Protocol 1: Cell Line Authentication via Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines.[22][27][28]
-
Sample Preparation:
-
Grow cells to approximately 80% confluency.
-
Harvest 1-2 million cells by trypsinization or scraping.
-
Wash cells with PBS and pellet by centrifugation.
-
Store the cell pellet at -80°C or proceed directly to DNA extraction.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification:
-
Use a commercial STR profiling kit (e.g., AmpFLSTR™ Identifiler™ Plus PCR Amplification Kit), which co-amplifies multiple STR loci and the amelogenin gene for sex determination.[22]
-
Set up the PCR reaction with 1-2 ng of genomic DNA per the kit's protocol.
-
Perform PCR using the recommended thermal cycling conditions.
-
-
Fragment Analysis:
-
The resulting fluorescently labeled PCR products are separated by size using capillary electrophoresis on a genetic analyzer.
-
The raw data is analyzed using specialized software (e.g., GeneMapper) to determine the allele sizes for each STR locus.
-
-
Data Interpretation:
-
Compare the generated STR profile to the reference profile for your cell line from a reputable database (e.g., ATCC, DSMZ).[27]
-
An 80% or greater match is typically required to confirm cell line identity.
-
Protocol 2: Mycoplasma Detection by PCR
PCR-based methods are highly sensitive and specific for detecting mycoplasma DNA in cell cultures.[19][29]
-
Sample Collection:
-
Collect 1 ml of spent culture medium from a 2-3 day old culture (at 70-90% confluency).
-
Centrifuge at 200 x g for 5 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet any mycoplasma.
-
Carefully discard the supernatant and retain the pellet for DNA extraction. Alternatively, use a commercial kit that allows direct testing of the culture supernatant.
-
-
DNA Extraction:
-
Extract DNA from the pellet using a boil-and-spin method or a commercial DNA extraction kit suitable for bacterial DNA.
-
-
PCR Amplification:
-
Use a commercial mycoplasma PCR detection kit, which includes primers targeting the highly conserved 16S rRNA gene of various mycoplasma species, a positive control, and an internal control.[19]
-
Set up the PCR reaction according to the manufacturer's protocol, including a negative control (water), your sample, and the positive control.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel alongside a DNA ladder.
-
Visualize the DNA bands under UV light.
-
-
Result Interpretation:
-
Positive: A band of the expected size for mycoplasma is present in your sample lane.
-
Negative: No band is present in your sample lane, but the internal control band is visible.
-
Invalid: No bands are present in your sample lane (including the internal control), indicating PCR inhibition.
-
Protocol 3: Buparlisib Cytotoxicity Assay (MTT/MTS-based)
This protocol outlines a standard method to determine the IC50 of buparlisib.
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution series of buparlisib in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Remove the medium from the cells and add 100 µL of the drug dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percent viability against the log of the buparlisib concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexxbioresearch.com [idexxbioresearch.com]
- 7. Cell line authentication: a necessity for reproducible biomedical research | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 12. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Buparlisib used for? [synapse.patsnap.com]
- 14. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 16. news-medical.net [news-medical.net]
- 17. qscience.com [qscience.com]
- 18. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 19. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mycoplasma Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. cellculturecompany.com [cellculturecompany.com]
- 22. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 23. go.drugbank.com [go.drugbank.com]
- 24. oncotarget.com [oncotarget.com]
- 25. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iclac.org [iclac.org]
- 28. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Buparlisib and Alpelisib in PIK3CA Mutant Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides an objective comparison of two prominent PI3K inhibitors, buparlisib (B177719) (BKM120) and alpelisib (B612111) (BYL719), with a focus on their activity in cancer cells harboring PIK3CA mutations.
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that, when dysregulated, is a key driver of tumorigenesis. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer. This has led to the development of PI3K inhibitors as a promising class of anticancer drugs. Buparlisib, a pan-PI3K inhibitor, and alpelisib, an alpha-isoform specific inhibitor, represent two distinct strategies for targeting this pathway. This guide will delve into their mechanisms of action, comparative preclinical efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Inhibitors
Buparlisib is an orally bioavailable pan-class I PI3K inhibitor, meaning it targets all four class I PI3K isoforms (p110α, β, δ, and γ).[1][2] This broad-spectrum inhibition can be advantageous in tumors where multiple isoforms contribute to cancer cell growth and survival. By competitively binding to the ATP-binding pocket of the PI3K enzyme, buparlisib prevents the phosphorylation of downstream targets like AKT, thereby inhibiting critical cellular processes such as proliferation and promoting apoptosis.[3]
In contrast, alpelisib is a potent and selective inhibitor of the p110α isoform of PI3K.[4] This specificity is designed to target tumors with activating mutations in the PIK3CA gene more directly, potentially leading to a wider therapeutic window and a different safety profile compared to pan-PI3K inhibitors.[5] Like buparlisib, alpelisib's inhibition of the PI3K pathway leads to the downregulation of downstream signaling and subsequent anti-tumor effects.
dot
Figure 1: PI3K/AKT/mTOR signaling pathway and points of inhibition by buparlisib and alpelisib.
Preclinical Efficacy: A Comparative Analysis
| Drug | Target | PIK3CA Mutant Cell Line (Example) | IC50 (nM) | PIK3CA Wild-Type Cell Line (Example) | IC50 (nM) | Reference |
| Buparlisib | pan-PI3K (α, β, δ, γ) | MCF7 (E545K) | ~100-700 | DU145 (PTEN null) | ~700 | [2] |
| Alpelisib | PI3Kα | BT-474 (K111N) | 5.78 | SKBR-3 | >1000 | [4] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and laboratory. The values presented here are approximate and intended for comparative purposes.
A network meta-analysis of clinical trials in breast cancer patients with PIK3CA mutations suggested that buparlisib may be associated with a more favorable overall response rate, while alpelisib may lead to a better 6-month progression-free survival.[6] This highlights that the choice between a pan- and an isoform-specific inhibitor may depend on the specific therapeutic goal and tumor context. Preclinical studies have shown that PIK3CA-mutant cell lines are generally more sensitive to alpelisib compared to PIK3CA wild-type cell lines.[7]
Experimental Protocols
To aid researchers in their own comparative studies, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell lines (PIK3CA mutant and wild-type)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Buparlisib and Alpelisib
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of buparlisib or alpelisib (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each drug.
dot
Figure 2: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Buparlisib and Alpelisib
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of buparlisib, alpelisib, or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as AKT, to confirm target engagement and downstream pathway inhibition.
Materials:
-
Cancer cell lines
-
Buparlisib and Alpelisib
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with inhibitors for a specified time (e.g., 2-24 hours) and then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
dot
Figure 3: Logical comparison of buparlisib and alpelisib characteristics.
Conclusion
The choice between buparlisib and alpelisib for targeting PIK3CA mutant cancer cells depends on the specific research question and therapeutic strategy. Buparlisib's pan-PI3K inhibition offers a broad approach that may be effective in tumors with complex PI3K pathway activation, while alpelisib's alpha-specificity provides a more targeted approach with a potentially better-tolerated safety profile. The experimental protocols provided in this guide offer a framework for researchers to conduct their own head-to-head comparisons and further elucidate the distinct biological effects of these two important PI3K inhibitors. As our understanding of the intricacies of the PI3K pathway continues to evolve, such comparative studies will be instrumental in guiding the development of more effective and personalized cancer therapies.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Phase Ib Study of Alpelisib or Buparlisib Combined with Tamoxifen Plus Goserelin in Premenopausal Women with HR-Positive HER2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Buparlisib and Other Pan-PI3K Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy and Experimental Backing of Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitors.
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, δ), represent a broad-spectrum approach to disrupting this oncogenic signaling. This guide provides a detailed comparison of the efficacy of buparlisib (B177719) (BKM120) against other prominent pan-PI3K inhibitors, including pictilisib (B1683980) (GDC-0941), pilaralisib (B611989) (SAR245408), and copanlisib (B1663552) (BAY 80-6946), supported by data from key clinical trials.
Mechanism of Action: Targeting a Core Cancer Pathway
Buparlisib is an orally administered pan-class I PI3K inhibitor that competitively binds to the ATP-binding pocket of the PI3K enzyme.[1] This action prevents the phosphorylation of downstream targets like AKT, thereby disrupting essential cellular processes for tumor growth, including protein synthesis and cell cycle progression.[1] By inhibiting all class I isoforms, buparlisib offers a comprehensive blockade of the pathway, which may help in overcoming resistance mechanisms that could arise with isoform-specific inhibitors.[1] Similarly, other pan-PI3K inhibitors like pictilisib, pilaralisib, and copanlisib share this fundamental mechanism, though with some differences in isoform selectivity and potency.[2][3][4] For instance, copanlisib demonstrates predominant activity against the PI3K-α and PI3K-δ isoforms, which are crucial in malignant B-cells.[5][6]
Clinical Efficacy: A Tabular Comparison
The following tables summarize the quantitative efficacy data from key clinical trials involving buparlisib and other pan-PI3K inhibitors. Direct head-to-head trials are scarce; therefore, data is presented from significant individual studies to facilitate a cross-trial comparison.
Table 1: Efficacy of Buparlisib in Advanced Breast Cancer
| Clinical Trial | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| BELLE-2 | Buparlisib + Fulvestrant (B1683766) | HR+/HER2- advanced breast cancer, progressed on/after aromatase inhibitor | 6.9 months | 11.8% |
| Placebo + Fulvestrant | 5.0 months | 2.1% | ||
| BELLE-3 | Buparlisib + Fulvestrant | HR+/HER2- advanced breast cancer, progressed on/after mTOR inhibitor | 3.9 months | 7.6% |
| Placebo + Fulvestrant | 1.8 months | 2.1% |
Data sourced from the BELLE-2 and BELLE-3 clinical trials.[7][8][9]
Table 2: Efficacy of Other Pan-PI3K Inhibitors
| Inhibitor | Clinical Trial | Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Pictilisib | FERGI (Part 1) | Pictilisib + Fulvestrant | ER+, AI-resistant advanced/metastatic breast cancer | 6.2 months | Not Reported |
| Placebo + Fulvestrant | 3.8 months | Not Reported | |||
| Copanlisib | CHRONOS-1 | Copanlisib Monotherapy | Relapsed/refractory follicular lymphoma (≥2 prior therapies) | 11.2 months | 59% |
| Pilaralisib | Phase I | Pilaralisib Monotherapy (Tablet) | Advanced Solid Tumors | 1.9 months | 11.1% |
Key Experimental Protocols
Understanding the methodologies behind the clinical data is crucial for its interpretation. Below are summaries of the protocols for the pivotal trials cited.
BELLE-2 Study (Buparlisib)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, phase 3 trial.[7]
-
Patient Population: Postmenopausal women with hormone receptor-positive (HR+), HER2-negative advanced breast cancer that had progressed on or after treatment with an aromatase inhibitor.[7]
-
Treatment Regimen: Patients were randomized 1:1 to receive either oral buparlisib (100 mg/day) or a placebo, in combination with intramuscular fulvestrant (500 mg). Buparlisib or placebo was administered daily, while fulvestrant was given on days 1 and 15 of the first 28-day cycle, and then on day 1 of subsequent cycles.[7]
-
Primary Endpoint: Progression-free survival (PFS) in the overall population and in patients with activated PI3K pathways.[7][12]
CHRONOS-1 Study (Copanlisib)
-
Study Design: An open-label, single-arm, phase 2 study.[13][14]
-
Patient Population: Patients with relapsed or refractory indolent B-cell lymphoma who had received at least two prior lines of therapy. The approval for follicular lymphoma was based on a subgroup of 104 patients.[11][14]
-
Treatment Regimen: Copanlisib 60 mg was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day treatment cycle.[11][13]
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee.[11]
FERGI Study (Pictilisib)
-
Study Design: A two-part, randomized, double-blind, placebo-controlled, phase 2 trial.[15]
-
Patient Population: Postmenopausal women with estrogen receptor-positive (ER+), HER2-negative breast cancer resistant to aromatase inhibitors.[15]
-
Treatment Regimen: In Part 1, patients were randomized 1:1 to receive daily oral pictilisib (340 mg) or placebo, in combination with intramuscular fulvestrant (500 mg).[15]
-
Primary Endpoint: Progression-free survival (PFS) in the intention-to-treat population and in patients with PIK3CA-mutated tumors.[15]
Pilaralisib Phase I Study
-
Study Design: A multicenter, open-label, single-arm, dose-escalation phase I study to investigate a tablet formulation.[3]
-
Patient Population: Patients with various advanced solid tumors.[3]
-
Treatment Regimen: Patients received pilaralisib tablets once daily at doses ranging from 100 mg to 600 mg.[3]
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and assess the safety profile of the tablet formulation.[3]
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 2. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan‐Class I PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copanlisib - Wikipedia [en.wikipedia.org]
- 6. Copanlisib for relapsed/refractory NHL: results of the CHRONOS-1 study | VJHemOnc [vjhemonc.com]
- 7. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Buparlisib plus fulvestrant in postmenopausal women with hormone-receptor-positive, HER2-negative, advanced breast cancer progressing on or after mTOR inhibition (BELLE-3): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Efficacy and safety of copanlisib in patients with relapsed or refractory marginal zone lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BKM120 Efficacy: A Comparative Guide to Secondary PI3K Inhibitors
For researchers investigating the PI3K/Akt/mTOR signaling pathway, BKM120 (Buparlisib) is a widely utilized pan-class I PI3K inhibitor. To ensure the specificity of its effects and to rule out potential off-target activities, it is crucial to validate key findings with a secondary inhibitor. This guide provides a comparative analysis of BKM120 with two alternative PI3K inhibitors, GDC-0941 (Pictilisib) and BEZ235 (Dactolisib), which possess distinct selectivity profiles. This guide offers experimental data and detailed protocols to aid in the design of robust validation studies.
Inhibitor Selectivity Profile
The selection of a secondary inhibitor should be guided by its mechanism of action and selectivity against different PI3K isoforms and related kinases. BKM120 is a pan-class I inhibitor, whereas GDC-0941 shows potent inhibition of PI3Kα/δ, and BEZ235 is a dual inhibitor of both PI3K and mTOR.[1][2][3]
| Target | BKM120 (Buparlisib) IC50 (nM) | GDC-0941 (Pictilisib) IC50 (nM) | BEZ235 (Dactolisib) IC50 (nM) |
| p110α | 52[1] | 3[1][2][4] | 4[3] |
| p110β | 166[1] | 33[4] | 75[3] |
| p110δ | 116[1] | 3[1][2][4] | 7[3] |
| p110γ | 262[1] | 75[4] | 5[3] |
| mTOR | >5000[5] | 580[] | 20.7[3] |
Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition at different points within this cascade can lead to varying downstream effects. BKM120 and GDC-0941 primarily target PI3K, while BEZ235 inhibits both PI3K and mTOR.
References
A Comparative Guide: Pan-PI3K Inhibition with Buparlisib Versus Isoform-Specific PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of a class of therapeutics known as PI3K inhibitors. Early development focused on pan-PI3K inhibitors, such as buparlisib (B177719), which target all four Class I PI3K isoforms (α, β, γ, and δ). More recently, a new generation of isoform-specific inhibitors has emerged, designed to offer a more targeted approach with a potentially improved therapeutic window. This guide provides an objective comparison of the pan-PI3K inhibitor buparlisib against key isoform-specific inhibitors, supported by experimental data from biochemical, cellular, and clinical studies.
Mechanism of Action: A Broad Stroke vs. a Fine Point
Buparlisib (BKM120) is an orally bioavailable pan-class I PI3K inhibitor that competitively binds to the ATP-binding pocket of the p110 catalytic subunit, thereby blocking the activity of all four Class I isoforms: p110α, p110β, p110γ, and p110δ.[1][2] This broad-spectrum inhibition is intended to provide a comprehensive blockade of the PI3K pathway, which may be advantageous in tumors where multiple isoforms contribute to oncogenesis.[1]
In contrast, isoform-specific inhibitors are designed to selectively target one or more PI3K isoforms. This specificity is achieved through chemical structures that exploit subtle differences in the ATP-binding pockets of the p110 subunits. The rationale behind this approach is to minimize off-target effects and on-target toxicities associated with the inhibition of ubiquitously expressed isoforms like p110α and p110β, which are involved in normal physiological processes such as insulin (B600854) signaling.
dot
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of buparlisib and several isoform-specific inhibitors against the four Class I PI3K isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the target enzyme.
| Inhibitor | Type | p110α IC50 (nM) | p110β IC50 (nM) | p110γ IC50 (nM) | p110δ IC50 (nM) |
| Buparlisib | Pan | 52[2] | 166[2] | 262[2] | 116[2] |
| Alpelisib (B612111) | α-specific | 5[3] | 1200[3] | 250[3] | 290[3] |
| Idelalisib (B1684644) | δ-specific | 8600[1] | 4000[1] | 2100[1] | 19[1] |
| Duvelisib | δ/γ-specific | 1602[4] | 85[4] | 27[4] | 2.5[4] |
| Copanlisib | Pan (α/δ pref) | 0.5[5] | 3.7[5] | 6.4[5] | 0.7[5] |
Experimental Protocols
Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the in vitro inhibitory potency (IC50) of compounds against purified PI3K isoforms.
Principle: This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme. The assay relies on a competitive binding format where the generated PIP3 competes with a biotinylated PIP3 tracer for binding to a GST-tagged GRP1-PH domain, which is in turn detected by a europium-labeled anti-GST antibody. The proximity of the biotinylated PIP3 to the europium-labeled antibody when bound to the PH domain allows for a fluorescence resonance energy transfer (FRET) signal. Inhibition of PI3K activity leads to lower PIP3 production and thus a higher FRET signal.
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in 100% DMSO.
-
Reagent Preparation: Prepare a 1x kinase reaction buffer. Dilute the recombinant PI3K enzyme and the lipid substrate (PIP2) to their final concentrations in the reaction buffer. Prepare the ATP solution in the reaction buffer.
-
Reaction Initiation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. Add the PI3K enzyme/lipid substrate mixture to the wells. Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution containing EDTA. Add the HTRF detection reagents (biotinylated PIP3 tracer, GST-tagged GRP1-PH domain, europium-labeled anti-GST antibody, and streptavidin-XL665).
-
Signal Reading: Incubate the plate to allow for the detection complex to form and then read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis: The HTRF ratio is calculated, and the IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for a typical HTRF-based PI3K kinase assay.
Cellular Assay: Western Blot for Phospho-Akt
Objective: To assess the ability of PI3K inhibitors to block downstream signaling in a cellular context.
Principle: This assay measures the phosphorylation of Akt at Serine 473, a key downstream effector of the PI3K pathway. A decrease in the level of phosphorylated Akt (p-Akt) indicates inhibition of the PI3K pathway.
Procedure:
-
Cell Culture and Treatment: Culture a cancer cell line with a known PI3K pathway activation (e.g., PIK3CA mutation or PTEN loss). Treat the cells with a serial dilution of the PI3K inhibitor for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for p-Akt (Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to a loading control (e.g., total Akt or β-actin) to determine the relative inhibition of Akt phosphorylation.
Clinical Efficacy and Safety: A Head-to-Head Look
The clinical utility of buparlisib and isoform-specific PI3K inhibitors has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key efficacy and safety data from pivotal phase 3 trials.
Efficacy in Advanced Breast Cancer
| Trial (Inhibitor) | Patient Population | Treatment Arm | N | Median PFS (months) | ORR (%) |
| BELLE-2 (Buparlisib)[6] | HR+/HER2- advanced BC, progressed on AI | Buparlisib + Fulvestrant (B1683766) | 576 | 6.9 | - |
| Placebo + Fulvestrant | 571 | 5.0 | - | ||
| SOLAR-1 (Alpelisib)[2] | HR+/HER2- advanced BC with PIK3CA mutation, progressed on AI | Alpelisib + Fulvestrant | 172 | 11.0 | 35.7 |
| Placebo + Fulvestrant | 169 | 5.7 | 16.2 |
Efficacy in Hematologic Malignancies
| Trial (Inhibitor) | Patient Population | Treatment Arm | N | Median PFS (months) | ORR (%) |
| Phase 3 CLL (Idelalisib)[7] | Relapsed CLL | Idelalisib + Rituximab | 110 | 20.3 | 85.5 |
| Placebo + Rituximab | 110 | - | - | ||
| DUO (Duvelisib)[8] | Relapsed/Refractory CLL/SLL | Duvelisib | 160 | 13.3 | 74 |
| Ofatumumab | 159 | 9.9 | 45 | ||
| CHRONOS-1 (Copanlisib)[5] | Relapsed/Refractory Follicular Lymphoma | Copanlisib | 104 | 11.2 | 59 |
Common Grade 3/4 Adverse Events
| Adverse Event | Buparlisib (BELLE-2)[6] | Alpelisib (SOLAR-1)[9] | Idelalisib (Phase 3 CLL)[10] | Duvelisib (DUO)[8] | Copanlisib (CHRONOS-1)[5] |
| Hyperglycemia | 15% | 36.6% | - | - | 40% |
| Diarrhea/Colitis | - | 7.7% | 20% | 23% | 5% |
| Rash | 8% | 9.9% | - | 5% | - |
| Neutropenia | - | - | 34% | 30% | 24% |
| Hypertension | - | - | - | 8% | 24% |
| Increased ALT/AST | 25%/18% | - | - | - | - |
dot
Caption: A logical comparison of the characteristics of pan- versus isoform-specific PI3K inhibitors.
Conclusion
The choice between a pan-PI3K inhibitor like buparlisib and an isoform-specific inhibitor depends on the specific clinical context, including the tumor type, its molecular profile, and the patient's comorbidities. Buparlisib's broad activity may offer an advantage in tumors driven by multiple PI3K isoforms, but this comes at the cost of a more challenging toxicity profile. Isoform-specific inhibitors, such as the α-specific alpelisib and the δ-specific idelalisib, have demonstrated significant efficacy in biomarker-selected populations with a generally more manageable, albeit still significant, side-effect profile. The development of PI3K inhibitors continues to evolve, with ongoing research focused on optimizing therapeutic strategies, managing toxicities, and overcoming resistance mechanisms. This comparative guide provides a framework for understanding the key differences between these therapeutic approaches to inform further research and clinical development.
References
- 1. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOLAR-1 Trial Reports Overall Survival Benefits in Breast Cancer [dailyreporter.esmo.org]
- 3. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of idelalisib in combination with ofatumumab for previously treated chronic lymphocytic leukaemia: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
A Comparative Guide to Pan-PI3K Inhibitors: Buparlisib vs. Pictilisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of buparlisib (B177719) (BKM120) and pictilisib (B1683980) (GDC-0941), two well-characterized pan-class I phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its frequent dysregulation in cancer has made it a key therapeutic target. Both buparlisib and pictilisib function by inhibiting this pathway but exhibit distinct biochemical potencies and clinical profiles. This document summarizes their mechanisms, presents comparative preclinical and clinical data, and provides detailed experimental protocols to aid in research and development.
Mechanism of Action
Buparlisib and pictilisib are both orally bioavailable, ATP-competitive inhibitors of the class I PI3K family of enzymes.[1] By blocking the p110 catalytic subunit, they prevent the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action inhibits the subsequent activation of downstream effectors like AKT, ultimately leading to decreased cell proliferation and survival.[2]
While both are considered "pan-PI3K" inhibitors, their potency against the four class I isoforms (p110α, p110β, p110δ, and p110γ) varies significantly. Pictilisib demonstrates particularly high potency against the p110α and p110δ isoforms, whereas buparlisib shows more broadly distributed inhibition with its highest potency against p110α.[1][3][4][5]
Data Presentation
Table 1: Comparative In Vitro Potency
This table summarizes the half-maximal inhibitory concentrations (IC50) of each compound against the four class I PI3K isoforms, providing a direct comparison of their biochemical potency.
| Compound | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
| Buparlisib (BKM120) | 52[1][4] | 166[4] | 116[4] | 262[2][4] |
| Pictilisib (GDC-0941) | 3[3][5][6] | 33[3][5][6] | 3[3][5][6] | 75[3][5][6] |
Table 2: Summary of Clinical Efficacy
The following table presents key efficacy data from select clinical trials evaluating buparlisib and pictilisib as monotherapy or in combination therapy across different cancer types.
| Compound | Trial / Indication | Treatment Arm | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR¹) | Median Progression-Free Survival (PFS) |
| Buparlisib | Phase II / Adv. Solid Tumors (PI3K-activated) | Buparlisib Monotherapy | 1.4%[7] | 15.1%[7] | 1.8 months[7] |
| Phase II / Metastatic Triple-Negative Breast Cancer | Buparlisib Monotherapy | 0% | 12% | 1.8 months[8] | |
| Phase I / ER+ Met. Breast Cancer | Buparlisib + Fulvestrant (B1683766) | 24.1%[9] | 58.6%[9] | 12.4 months[9] | |
| Phase II / NSCLC (Squamous) | Buparlisib Monotherapy | 3.3%[10] | 46.7% (DCR²)[10] | 2.8 months | |
| Pictilisib | Phase II (FERGI) / ER+, HER2- Met. Breast Cancer | Pictilisib + Fulvestrant | Not Reported | Not Reported | 6.6 months[11] |
| Phase Ib / Advanced Breast Cancer | Pictilisib + Paclitaxel +/- Bevacizumab/Trastuzumab | 32.7% (2 CR, 17 PR)³ | Not Reported | Not Reported |
¹Clinical Benefit Rate (CBR) is defined as complete response (CR), partial response (PR), or stable disease (SD) for ≥16 or ≥24 weeks, depending on the trial. ²Disease Control Rate (DCR) is defined as CR, PR, or SD. ³Represents combined responses across different treatment arms within the study.[12]
Table 3: Comparative Safety Profile
This table outlines the most common treatment-related adverse events (AEs) observed in clinical trials for each inhibitor, highlighting differences in their toxicity profiles.
| Adverse Event | Buparlisib (Any Grade %) | Buparlisib (Grade ≥3 %) | Pictilisib (Any Grade %) | Pictilisib (Grade ≥3 %) |
| Hyperglycemia | 24.0 - 34.0%[7][8] | 4.0 - 13.7%[7][8] | Infrequent / Not a primary AE | Infrequent / Not a primary AE |
| Diarrhea | 22.6 - 34.9%[7][9] | <5% | 63.0 - 78.3%[11][12] | 7.0%[11] |
| Nausea | 29.5 - 34.0%[7][8] | 0 - 5.5%[7][8] | 48.0 - 62.3%[11][12] | <5% |
| Fatigue | 34.2 - 58.0%[7][8] | 8.0 - 13.0%[7][8] | 56.5 - 59.4%[11][12] | <10% |
| Rash | 29.0%[13] | ~4% (Grade 3)[14] | 43.0 - 50.7%[11][12] | <5% |
| Anxiety/Depression | 28.1% (each)[7] | 7.5% / 5.5%[7] | Not a primary AE | Not a primary AE |
| Increased AST/ALT | ~25% (AST)[7] | ~8%[7] | Not a primary AE | Not a primary AE |
Mandatory Visualization
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Buparlisib and Pictilisib.
Caption: A generalized experimental workflow for the preclinical evaluation of PI3K inhibitors.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of a PI3K inhibitor on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF7, U87MG, PC3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Buparlisib or Pictilisib
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Create serial dilutions in complete growth medium to achieve final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Protocol 2: Western Blot for Phospho-Akt (pAkt) Inhibition
This protocol measures the ability of the inhibitor to block PI3K signaling in a cellular context by quantifying the phosphorylation of its direct downstream target, Akt.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Buparlisib or Pictilisib
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control for 2-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-pAkt) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt and a loading control (β-actin) to confirm equal protein loading and to normalize the pAkt signal.
-
Analysis: Quantify band intensities using densitometry software to determine the reduction in pAkt levels relative to total Akt.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of PI3K inhibition on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Buparlisib or Pictilisib
-
Ice-cold PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the inhibitor at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization. Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 7. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
Validating the Anti-Tumor Efficacy of Buparlisib In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Buparlisib (B177719) (BKM120), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, has been the subject of extensive preclinical and clinical investigation to evaluate its anti-tumor effects. This guide provides an objective comparison of Buparlisib's in vivo performance with alternative PI3K inhibitors, supported by experimental data from xenograft models. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Buparlisib functions by inhibiting the class I PI3K enzymes, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway plays a pivotal role in regulating cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is constitutively activated due to mutations or amplifications of its components, leading to uncontrolled tumor growth.[1] Buparlisib competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of downstream targets like AKT and subsequently inhibiting tumor cell proliferation and survival.[2]
Figure 1. Buparlisib's mechanism of action within the PI3K/AKT/mTOR signaling pathway.
In Vivo Efficacy of Buparlisib: A Data-Driven Comparison
Numerous in vivo studies utilizing xenograft models have demonstrated the anti-tumor activity of Buparlisib. This section summarizes key quantitative data from these studies, offering a comparison with other PI3K inhibitors where available.
| Drug | Cancer Model | Dosing Regimen | Key Efficacy Readout | Result | Citation |
| Buparlisib | Inflammatory Breast Cancer (SUM149 Xenograft) | 25 mg/kg, intraperitoneal, 5 days on/2 days off | Tumor Mass (endpoint: day 35) | ~50% reduction vs. vehicle | [3] |
| Buparlisib | Glioblastoma (Patient-Derived Xenograft) | Not specified | Survival | Prolonged survival vs. control | [4][5] |
| Buparlisib | Non-Small Cell Lung Cancer (Xenograft models) | Not specified | Tumor Growth | Antiproliferative and antitumor activity | [6] |
| Alpelisib (BYL719) + Tamoxifen | ER-positive Breast Cancer (MCF-7 Xenograft) | Not specified | Tumor Growth | Attenuated tumor growth vs. control | [7] |
| Buparlisib + Tamoxifen | ER-positive Breast Cancer (MCF-7 Xenograft) | Not specified | Tumor Growth | Attenuated tumor growth vs. control | [7] |
Note: Direct head-to-head in vivo comparisons of Buparlisib with other PI3K inhibitors as monotherapy are limited in the publicly available literature. The data presented for Alpelisib is in a combination therapy setting.
Experimental Protocols: A Guide to In Vivo Validation
The following section details a representative experimental protocol for evaluating the anti-tumor efficacy of Buparlisib in a patient-derived xenograft (PDX) model, a methodology increasingly recognized for its clinical relevance.[8][9]
Patient-Derived Xenograft (PDX) Model Establishment
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical procedures.[8]
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 3 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or Rag2-/-:IL2Rγc-/-).[8]
-
Passaging: Once the initial tumor (F0 generation) reaches a specified size, it is excised and can be subsequently passaged into new cohorts of mice for expansion and experimental use.[8]
References
- 1. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol-3 Kinase Inhibitors, Buparlisib and Alpelisib, Sensitize Estrogen Receptor-positive Breast Cancer Cells to Tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BKM120 (Buparlisib) and Other PI3K Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-PI3K inhibitor BKM120 (Buparlisib) with other notable PI3K inhibitors, focusing on their efficacy, mechanism of action, and experimental validation across various cancer types. The information is intended to assist researchers and drug development professionals in making informed decisions for their preclinical and clinical research.
Introduction to BKM120 and the PI3K Signaling Pathway
BKM120, also known as Buparlisib (B177719), is an orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that targets all four class I isoforms (p110α, p110β, p110δ, and p110γ)[1]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention[2][3]. BKM120 has been investigated in numerous preclinical and clinical studies for various malignancies, including breast cancer, head and neck squamous cell carcinoma (HNSCC), and hematological cancers.
Mechanism of Action of PI3K Inhibitors
PI3K inhibitors can be broadly classified into pan-PI3K inhibitors, which target all class I isoforms, and isoform-specific inhibitors, which are more selective for a particular isoform. BKM120 falls into the former category. At higher concentrations, BKM120 has also been shown to have off-target effects, including the inhibition of tubulin polymerization[4][5].
dot
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative Analysis of PI3K Inhibitors
The following tables provide a comparative overview of BKM120 and other selected PI3K inhibitors based on their biochemical potency, preclinical efficacy, and clinical outcomes in various cancer types.
Table 1: Biochemical Potency (IC50, nM) of PI3K Inhibitors
| Inhibitor | p110α | p110β | p110δ | p110γ | Primary Target(s) |
| BKM120 (Buparlisib) | 52 | 166 | 116 | 262 | Pan-Class I |
| Alpelisib (BYL719) | 5 | >1000 | 290 | 250 | p110α |
| Idelalisib (CAL-101) | 8600 | 4000 | 19 | 2100 | p110δ |
| Taselisib (GDC-0032) | 1.1 | 45 | 0.29 | 1.3 | p110α, δ, γ |
| Pictilisib (GDC-0941) | 3 | 36 | 3 | 75 | Pan-Class I |
Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.
Table 2: Preclinical Efficacy of BKM120 and Alternatives
| Cancer Type | Cell Line/Model | BKM120 Efficacy | Alternative(s) Efficacy |
| Ovarian Cancer | A2780 xenograft | Significant tumor growth inhibition at 60 mg/kg daily. | N/A |
| Glioblastoma | U87MG xenograft | Significant tumor growth inhibition at 30 and 60 mg/kg daily. | N/A |
| Breast Cancer | MCF10A-PIK3CAH1047R | N/A | Alpelisib: Drastically delayed tumor formation.[4] |
| Breast Cancer | HCC1954 xenograft | N/A | Alpelisib: Greatly delayed tumor growth.[6] |
| Leukemia/Lymphoma | Various cell lines | Induces apoptosis and G1-phase arrest in multiple myeloma cells. | Idelalisib: Inhibits PI3K signaling and induces apoptosis in B-cell malignancies.[7] |
| Head and Neck | OSCC cell lines | Enhanced radiosensitivity. | Alpelisib: Enhanced radiosensitivity.[8] |
Table 3: Clinical Trial Outcomes of BKM120 and Alternatives
| Cancer Type | Drug Combination | Trial Phase | Key Outcomes |
| Esophageal Squamous Cell Carcinoma | BKM120 monotherapy | II | DCR: 51.2%; mPFS: 2.3 months; mOS: 9.0 months.[9] |
| Metastatic Triple-Negative Breast Cancer | BKM120 monotherapy | II | Clinical Benefit Rate: 12%; mPFS: 1.8 months; mOS: 11.2 months.[10][11] |
| Metastatic Castration-Resistant Prostate Cancer | BKM120 ± enzalutamide | II | 6-month PFS rate: 10%; mPFS: 1.9 months (3.5 months with enzalutamide).[12] |
| HR+/HER2- Advanced Breast Cancer (PIK3CA-mutant) | Alpelisib + Fulvestrant | III (SOLAR-1) | mPFS: 11.0 vs 5.7 months with placebo. |
| HR+/HER2- Advanced Breast Cancer | Taselisib + Fulvestrant | III (SANDPIPER) | mPFS: 7.4 vs 5.4 months with placebo (modest benefit, development halted due to toxicity).[13] |
| Relapsed/Refractory CLL/SLL | Idelalisib + Rituximab | III | mPFS: Not reached vs 5.5 months with placebo. |
DCR: Disease Control Rate; mPFS: median Progression-Free Survival; mOS: median Overall Survival; HR: Hormone Receptor; HER2: Human Epidermal Growth Factor Receptor 2; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma.
A network meta-analysis of PI3K inhibitors in breast cancer suggested that for objective response rate in PIK3CA-mutated patients, buparlisib ranked highest, while for 6-month progression-free survival, alpelisib was superior[6]. However, pan-PI3K inhibitors like buparlisib have been associated with significant toxicities, including hyperglycemia, rash, and mood disorders, which have limited their clinical development[13].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of PI3K inhibitors. Below are outlines for standard assays.
dot
Caption: A typical preclinical experimental workflow.
PI3K Enzyme Activity Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
-
Principle: Measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), by a recombinant PI3K enzyme.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant PI3K enzyme, PIP2 substrate, and ATP. Serially dilute the test inhibitor (e.g., BKM120).
-
Enzyme Reaction: In a microplate, combine the PI3K enzyme, inhibitor, and PIP2. Initiate the reaction by adding ATP. Incubate at room temperature.
-
Detection: Stop the reaction and detect the amount of PIP3 produced. This can be done using various methods, including ELISA-based kits or radioactive assays.
-
Data Analysis: Plot the percentage of PI3K activity against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay (Annexin V Staining)
This assay is used to quantify the number of cells undergoing apoptosis following treatment with an inhibitor.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
-
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the PI3K inhibitor for a desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot for PI3K Pathway Analysis
This technique is used to assess the phosphorylation status of key proteins in the PI3K signaling pathway, such as AKT, to confirm the on-target effect of the inhibitor.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins (e.g., total AKT and phosphorylated AKT at Ser473).
-
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., anti-p-AKT and anti-total AKT).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
BKM120 (Buparlisib) has demonstrated activity against a range of cancers in preclinical and early clinical studies. However, its development has been hampered by a challenging toxicity profile, a common issue with pan-PI3K inhibitors. In contrast, isoform-specific inhibitors like the p110α-selective alpelisib have shown a more favorable risk-benefit profile in certain patient populations, such as those with PIK3CA-mutated breast cancer, leading to regulatory approval. For researchers, the choice of a PI3K inhibitor will depend on the specific cancer type, its underlying genetic alterations, and the therapeutic window of the compound. This guide provides a foundational comparison to aid in the selection of appropriate PI3K inhibitors for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the phosphoinositide 3-kinase pathway in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanreview.org [europeanreview.org]
- 6. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3k inhibitors (BKM120 and BYL719) as radiosensitizers for head and neck squamous cell carcinoma during radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Single-Agent Buparlisib Versus Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of the pan-PI3K inhibitor buparlisib (B177719) (BKM120) as a monotherapy versus its use in combination with other therapeutic agents. The information is supported by experimental data from clinical trials, with a focus on quantitative outcomes, experimental methodologies, and visual representations of key biological and procedural concepts.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Buparlisib is an orally administered pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor.[1] It functions by competitively binding to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of downstream targets like AKT.[1] This action disrupts the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, survival, and metabolism.[1] In many cancers, this pathway is constitutively activated due to mutations or amplifications of its components, promoting tumorigenesis.[1] By inhibiting all class I PI3K isoforms (α, β, γ, and δ), buparlisib offers a broad-spectrum approach to anticancer therapy.[2][3]
Caption: Buparlisib inhibits PI3K, blocking the PI3K/AKT/mTOR signaling pathway.
Comparative Efficacy and Safety Data
Clinical studies have shown that while single-agent buparlisib has modest clinical efficacy, its combination with other agents appears to be a more promising therapeutic strategy.[4] The following tables summarize the quantitative data from various clinical trials.
Table 1: Efficacy of Single-Agent Buparlisib in Various Malignancies
| Indication | Phase | N | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Advanced Solid Tumors (PI3K pathway activated) | II | 117 | 0.85% (1 PR) | 15.1% | 1.9 months | [5] |
| Relapsed/Refractory Lymphoma (DLBCL) | II | 26 | 12% (1 CR, 2 PR) | - | - | [6] |
| Relapsed NSCLC (squamous) | II | 30 | - | - | 12-week PFS rate: 23.3% | [7] |
| Relapsed NSCLC (non-squamous) | II | 33 | - | - | 12-week PFS rate: 20.0% | [7] |
| Relapsed/Refractory Acute Leukemias | I | 14 | 0% | 7.1% (1 SD) | Median OS: 75 days | [8] |
| Recurrent Thymoma | II | 14 | 7% (1 PR) | 50% (DCR) | 11.1 months | [9] |
| Metastatic Castration-Resistant Prostate Cancer | II | 17 | - | - | 6-month PFS rate: 11.8% | [10] |
| Platinum-Resistant Metastatic Urothelial Carcinoma | II | 13 | 7.7% (1 PR) | 53.8% (6 SD, 1 PR) | - | [11] |
| Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | - | 53 | 3% | 49% (DCR) | 63 days | [12] |
CR: Complete Response, PR: Partial Response, SD: Stable Disease, DCR: Disease Control Rate, NSCLC: Non-Small Cell Lung Cancer, DLBCL: Diffuse Large B-cell Lymphoma
Table 2: Efficacy of Buparlisib Combination Therapy in Various Malignancies
| Combination | Indication | Phase | N | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Buparlisib + Ibrutinib (B1684441) | Mantle Cell Lymphoma | I/Ib | - | 94% | - | 33 months | [6] |
| Buparlisib + Ibrutinib | Diffuse Large B-cell Lymphoma | I/Ib | - | 31% | - | - | [6] |
| Buparlisib + Ibrutinib | Follicular Lymphoma | I/Ib | - | 20% | - | - | [6] |
| Buparlisib + Fulvestrant (B1683766) | ER+ Metastatic Breast Cancer | I | 29 | 24.1% | 58.6% | 12.4 months | [13] |
| Buparlisib + Binimetinib | RAS/BRAF-mutant Ovarian Cancer | Ib | - | 12% (6 PR) | - | - | [14] |
| Buparlisib + Cetuximab | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | - | 11 | 18% | 91% (DCR) | 111 days | [12] |
| Buparlisib + Enzalutamide (B1683756) | Metastatic Castration-Resistant Prostate Cancer | II | 13 | - | - | 6-month PFS rate: 7.7% | [10] |
ER+: Estrogen Receptor Positive
Table 3: Common Grade 3/4 Adverse Events
| Therapy | Adverse Events | Frequency | Citation(s) |
| Single-Agent Buparlisib | |||
| Depression, Increased lipase, Hyperglycemia, Anxiety | 2.1-2.7% (leading to discontinuation) | [5] | |
| Dyspnea, Rash, Elevated transaminases | 14-21% | [9] | |
| Buparlisib + Ibrutinib | |||
| Rash/Pruritis/Dermatitis | 19% | [6] | |
| Diarrhea, Hyperglycemia, Hypertension | 11% | [6] |
Experimental Protocols
Below are the methodologies for some of the key clinical trials cited in this guide.
Phase I/Ib Study of Buparlisib and Ibrutinib in B-cell Lymphoma (NCT02756247)[6]
-
Study Design: This was a single-center, phase I/Ib trial with a standard 3+3 dose-escalation design followed by a dose-expansion cohort.
-
Patient Population: Adult patients with relapsed or refractory Mantle Cell Lymphoma (MCL), Follicular Lymphoma (FL), or Diffuse Large B-cell Lymphoma (DLBCL).
-
Treatment: Buparlisib and ibrutinib were administered orally once daily in 28-day cycles until disease progression, unacceptable toxicity, or for a maximum of 3 years. Dose escalation cohorts were as follows:
-
Dose Level 1: 420 mg ibrutinib and 80 mg buparlisib
-
Dose Level 2: 560 mg ibrutinib and 80 mg buparlisib
-
Dose Level 3: 560 mg ibrutinib and 100 mg buparlisib
-
-
Endpoints: The primary endpoints were to determine the maximum tolerated dose (MTD) and the recommended phase II dose (RP2D). Secondary endpoints included overall response rate (ORR) and progression-free survival (PFS).
Phase II BASALT-1 Study of Single-Agent Buparlisib in NSCLC (NCT01820325)[7]
-
Study Design: An open-label, two-stage, phase II study.
-
Patient Population: Patients with PI3K pathway-activated, metastatic squamous or non-squamous non-small cell lung cancer (NSCLC) who had relapsed after prior systemic therapy.
-
Treatment: In Stage 1, patients received single-agent buparlisib at a dose of 100 mg/day.
-
Endpoints: The primary objective was the 12-week progression-free survival rate. A futility analysis was planned after the first 30 patients in each histology group; if the 12-week PFS rate was less than 50%, the second stage would not be initiated.
Phase I Dose-Escalation Study of Single-Agent Buparlisib in Advanced Solid Tumors (NCT01283503)[15]
-
Study Design: A phase I, open-label, dose-escalation study.
-
Patient Population: Adult Japanese patients with advanced solid tumors.
-
Treatment: Oral buparlisib was administered once daily on a continuous schedule in 28-day cycles, starting at 25 mg/day. Dose escalation was guided by an adaptive Bayesian logistic regression model.
-
Endpoints: The primary objective was to determine the maximum tolerated dose (MTD) of oral buparlisib.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating buparlisib, from patient screening to data analysis.
Caption: A generalized workflow for a buparlisib clinical trial.
Conclusion
The available data suggests that while buparlisib monotherapy has shown modest activity in some patient populations, its true potential may lie in combination therapies.[4][7] The synergistic effects observed when buparlisib is combined with other targeted agents, such as BTK inhibitors or endocrine therapies, have led to significantly improved efficacy in certain cancers, particularly in hematological malignancies and breast cancer.[6][13] However, the increased toxicity of combination regimens remains a critical consideration.[4] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from buparlisib, both as a single agent and in combination, and on optimizing dosing schedules to manage adverse events while maximizing therapeutic benefit.
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I/Ib study of the efficacy and safety of buparlisib and ibrutinib therapy in MCL, FL, and DLBCL with serial cell-free DNA monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase II study of buparlisib in relapsed or refractory thymomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM-120) with or without enzalutamide in men with metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 2 trial of buparlisib in patients with platinum-resistant metastatic urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse-human co-clinical trials demonstrate superior anti-tumour effects of buparlisib (BKM120) and cetuximab combination in squamous cell carcinoma of head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase Ib Study of Combination Therapy with MEK Inhibitor Binimetinib and Phosphatidylinositol 3-Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
BKM120: A Comparative Guide to its On-Target Effects on p-Akt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BKM120 (Buparlisib), a pan-class I PI3K inhibitor, and its on-target effects on the phosphorylation of Akt (p-Akt). The information presented is supported by experimental data to assist researchers in evaluating its suitability for their studies.
Comparison of BKM120 with Alternative PI3K Inhibitors
BKM120 is a potent inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). Its efficacy in reducing the levels of phosphorylated Akt (p-Akt), a key downstream effector in the PI3K/Akt/mTOR signaling pathway, has been demonstrated in numerous preclinical studies.[1][2] The following table summarizes the inhibitory concentrations (IC50) of BKM120 on p-Akt in various cancer cell lines, alongside other PI3K inhibitors for comparative analysis.
| Inhibitor | Class | Cell Line | p-Akt (Ser473) IC50 (nM) | Reference |
| BKM120 (Buparlisib) | Pan-Class I PI3K | U87MG (Glioblastoma) | 130 | [2] |
| BKM120 (Buparlisib) | Pan-Class I PI3K | Rat1-myr-p110α | ~50 | [2] |
| BKM120 (Buparlisib) | Pan-Class I PI3K | Rat1-myr-p110β | ~150 | [2] |
| BKM120 (Buparlisib) | Pan-Class I PI3K | Rat1-myr-p110δ | ~100 | [2] |
| ZSTK474 | Pan-Class I PI3K | Various | Not explicitly stated for p-Akt, but compared with BKM120's anti-proliferative effects. | [2] |
| IC-87114 | PI3Kδ selective | Not specified | 500 (in cell-free assays) | [3] |
| Gefitinib & BKM120 | EGFR Inhibitor & Pan-Class I PI3K | Cal27CP (Head and Neck) | Combination blocked p-Akt phosphorylation | [4] |
Experimental Protocols
Accurate assessment of BKM120's on-target effects relies on robust experimental methodologies. The following are detailed protocols for Western Blotting and ELISA to quantify p-Akt levels.
Western Blot Protocol for p-Akt (Ser473) Detection
This protocol outlines the steps to measure p-Akt (Ser473) levels in cells treated with BKM120.
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of BKM120 for a specified duration. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.[3][5]
3. Protein Quantification:
4. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Apply an ECL detection reagent and capture the chemiluminescent signal.
-
To normalize the data, strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).[6]
ELISA Protocol for p-Akt (S473) Quantification
This protocol provides a quantitative measurement of p-Akt (S473) in cell lysates.
1. Sample Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
2. ELISA Procedure:
-
Use a commercially available p-Akt (S473) ELISA kit.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow p-Akt to bind to the immobilized capture antibody.[7]
-
Wash the wells to remove unbound substances.
-
Add a detection antibody specific for p-Akt.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody.
-
Wash the wells.[7]
-
Add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8]
3. Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of p-Akt in the samples by interpolating from the standard curve.[8]
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by BKM120.
Caption: PI3K/Akt/mTOR pathway and BKM120's inhibitory action.
Experimental Workflow for p-Akt Validation
This diagram outlines the workflow for validating the on-target effects of BKM120 on p-Akt.
References
- 1. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: a rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Human AKT (Phospho) [pS473] ELISA Kit (KHO0111) - Invitrogen [thermofisher.com]
- 8. elkbiotech.com [elkbiotech.com]
Buparlisib in PTEN-Loss Cancer Models: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of buparlisib (B177719) (BKM120), a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, in cancer models characterized by the loss of the tumor suppressor gene PTEN (Phosphatase and Tensin homolog). Loss of PTEN function is a frequent event in various cancers, leading to hyperactivation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival.[1][2] Buparlisib, by targeting all four class I PI3K isoforms (α, β, γ, δ), has been investigated as a therapeutic strategy to counteract the effects of PTEN loss.[3][4][5]
Efficacy of Buparlisib in PTEN-Loss Models: A Summary of Preclinical and Clinical Findings
The therapeutic rationale for using a pan-PI3K inhibitor like buparlisib in PTEN-deficient tumors is strong. In the absence of PTEN, cancer cells can become dependent on the p110β isoform of PI3K to propagate downstream signaling.[1][6] This suggests that isoform-specific PI3Kα inhibitors might be less effective, while a pan-inhibitor like buparlisib could offer a better therapeutic window.
However, the clinical and preclinical efficacy of buparlisib as a monotherapy in PTEN-loss models has been met with mixed results, often showing modest activity and being hampered by its toxicity profile.
Preclinical Data
While specific quantitative data from head-to-head preclinical studies in isogenic PTEN-loss versus PTEN-wildtype cell lines are not extensively detailed in the provided search results, the general findings suggest that PTEN status can influence the response to PI3K inhibitors. For instance, in endometrial carcinoma models, PTEN deletion or mutation has been shown to enhance the effect of buparlisib when combined with PARP inhibitors both in vitro and in vivo.[3] Conversely, a preclinical study on lung squamous cell carcinoma patient-derived xenograft (PDX) models with PTEN loss showed no response to buparlisib treatment.[7]
Clinical Data
Several clinical trials have evaluated buparlisib in patient populations with PTEN loss or PI3K pathway alterations.
| Trial Identifier/Study | Cancer Type | Patient Population | Key Findings |
| PIKTAM (Phase II) | Hormone receptor-positive, HER2-negative advanced breast cancer | Patients stratified by PIK3CA mutation and/or loss of PTEN expression | The trial was prematurely terminated due to the risk-benefit profile of buparlisib. The overall 6-month progression-free survival (PFS) rate was 33.3%. The PIK3CA-mutated subgroup showed a better response than the overall population.[8] |
| Phase II Study | Metastatic triple-negative breast cancer | Patients with metastatic triple-negative breast cancer (a subset had alterations in PIK3CA/AKT1/PTEN) | Buparlisib was associated with prolonged stable disease in a small subset of patients, but no confirmed objective responses were observed. The clinical benefit rate was 12%.[9][10] |
| Phase II Study | Recurrent Glioblastoma | Patients with PI3K pathway activation (including PTEN loss) | Buparlisib showed minimal single-agent efficacy. Although it penetrated the blood-brain barrier, it resulted in incomplete blockade of the PI3K pathway in tumor tissue.[11] |
| Phase II Study | Solid or hematologic malignancies | Patients with PI3K pathway activation (including PTEN loss) | Buparlisib was well-tolerated, but its efficacy was limited despite patient selection based on PI3K pathway aberrations. The clinical benefit rate was 15.1%.[12] |
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway in PTEN-Loss Cancer
Caption: PI3K/AKT/mTOR pathway hyperactivation due to PTEN loss and inhibition by buparlisib.
General Experimental Workflow for Evaluating Buparlisib in PTEN-Loss Xenograft Models
Caption: A typical workflow for preclinical evaluation of buparlisib in PTEN-loss cancer models.
Experimental Protocols
Detailed experimental protocols should be referenced from specific publications. However, a general methodology for key experiments is outlined below.
Cell Viability Assay
-
Cell Culture: PTEN-loss and PTEN-wildtype cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of buparlisib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Cells are treated with buparlisib or vehicle for a defined period, then lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., total AKT, phospho-AKT (Ser473), total S6, phospho-S6) and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Cell Implantation: A specific number of PTEN-loss cancer cells are injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment groups and receive daily oral doses of buparlisib or a vehicle control.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. Body weight and animal well-being are monitored throughout the experiment.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as immunohistochemistry (IHC) or western blotting, to assess target engagement.
Conclusion and Future Directions
Buparlisib has shown some activity in PTEN-loss cancer models, but its efficacy as a monotherapy is often limited, and its toxicity profile presents a significant challenge. The modest clinical benefit observed suggests that while targeting the PI3K pathway in PTEN-deficient tumors is a valid strategy, it may be insufficient on its own.[9][10]
Future research should focus on:
-
Combination Therapies: Combining buparlisib with other targeted agents (e.g., PARP inhibitors, MEK inhibitors) or chemotherapy may enhance its efficacy and overcome resistance mechanisms.[3]
-
Biomarker Development: Identifying predictive biomarkers beyond PTEN loss is crucial to select patients who are most likely to respond to buparlisib.
-
Next-Generation PI3K Inhibitors: The development of more specific and less toxic PI3K inhibitors is warranted to improve the therapeutic index of this class of drugs.
References
- 1. The PTEN–PI3K Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Buparlisib used for? [synapse.patsnap.com]
- 5. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN loss: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 8. Buparlisib in combination with tamoxifen in pretreated patients with hormone receptor-positive, HER2-negative advanced breast cancer molecularly stratified for PIK3CA mutations and loss of PTEN expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BKM1740 (NVP-BKM120/Buparlisib)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of BKM1740, also known as NVP-BKM120 or Buparlisib. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Chemical and Physical Properties
This compound (Buparlisib) is an orally bioavailable, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] It is primarily utilized in oncology research to target the PI3K pathway, which is frequently dysregulated in various cancers.[4]
| Property | Value |
| Molecular Formula | C₁₈H₂₁F₃N₆O₂ |
| Molecular Weight | 410.39 g/mol |
| Appearance | White to Off-White Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO |
Data sourced from multiple chemical suppliers.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedures
Disposal of this compound and its contaminated materials must be handled as hazardous waste according to institutional, local, and federal regulations.
Step 1: Waste Segregation
-
Collect all unused this compound, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE in a designated, leak-proof hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
Step 2: Container Labeling
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound (NVP-BKM120, Buparlisib)".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[5]
Step 5: Decontamination
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and wiping materials.
-
Dispose of all cleaning materials as hazardous waste.
Step 6: Accidental Release
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
Experimental Protocols Overview
In Vitro Cell-Based Assays:
-
Preparation of Stock Solution: Buparlisib (BKM120) is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20 mM).
-
Cell Plating: Cells are plated in 96-well or 384-well plates at a specific density (e.g., 10³ cells per well) and allowed to adhere for several hours.
-
Treatment: The BKM120 stock solution is diluted in cell culture medium to the desired final concentrations. This treatment medium is then added to the cells.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 3 days) at 37°C.
-
Analysis: Cell viability or proliferation is assessed using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[2]
Western Blotting for Target Engagement:
-
Cell Treatment: Cells are treated with BKM120 at various concentrations for a defined time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Immunoblotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total Akt to assess the inhibition of the PI3K pathway.
Signaling Pathway and Disposal Workflow Diagrams
Below are diagrams illustrating the PI3K signaling pathway targeted by this compound and the logical workflow for its proper disposal.
Caption: PI3K signaling pathway inhibited by this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NVP-BKM120,Buparlisib,BKM120 [myskinrecipes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Handling Guide for Buparlisib (NVP-BKM120)
Disclaimer: The information provided in this document is intended for trained laboratory professionals and is based on available safety data sheets. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this chemical.
This guide provides essential safety, handling, and disposal information for Buparlisib (also known as NVP-BKM120), a potent pan-class I PI3K inhibitor. Given the likely typo in the user request for "BKM1740," this document focuses on the widely recognized compound Buparlisib (CAS Number: 944396-07-0).[1][2]
Buparlisib is classified as toxic if swallowed, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1][3] The hydrochloride salt of Buparlisib is also known to cause skin and serious eye irritation, may cause allergic skin reactions, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial when handling Buparlisib to minimize exposure and ensure personnel safety.[5] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Protective clothing, such as a lab coat or coveralls. | To prevent skin contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of the compound.[4] |
Operational Plan: Safe Handling Workflow
Proper handling procedures are critical to prevent contamination and exposure. The following workflow outlines the key steps for safely working with Buparlisib in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
